2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-16-7-2-4-8(5-3-7)17-10-9(13)6-14-11(12)15-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQVSNZAAAOJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document serves as a practical, in-depth resource for researchers and scientists. It outlines the fundamental principles of solubility, provides detailed, step-by-step experimental protocols for established analytical techniques, and offers a structured approach to data presentation and interpretation. The methodologies described herein are designed to be robust, self-validating, and grounded in established scientific principles, empowering research teams to generate the critical solubility data required for process development, formulation, and preclinical studies.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a substituted pyrimidine, a class of heterocyclic compounds that are scaffolds for a wide array of pharmacologically active agents. The journey of a potential drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties, with solubility being one of the most critical parameters. Solubility dictates the bioavailability of a drug, influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is a key consideration in the design of effective drug delivery systems.[1]
A comprehensive understanding of a compound's solubility in various organic solvents is essential for:
-
Reaction Optimization: Selecting appropriate solvents for synthesis and purification.
-
Crystallization and Polymorph Screening: Controlling the crystalline form of the active pharmaceutical ingredient (API), which can impact stability and dissolution rates.
-
Formulation Development: Designing oral, parenteral, and topical dosage forms.
-
Analytical Method Development: Preparing stock solutions and standards for techniques like High-Performance Liquid Chromatography (HPLC) and spectrophotometry.
This guide provides the theoretical and practical foundation for researchers to systematically determine the solubility of this compound in a range of organic solvents.
Foundational Principles of Solubility
The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved in the solvent at a specific temperature to form a saturated solution.[2] This process is governed by a balance of intermolecular forces between the solute and solvent molecules, as well as thermodynamic principles.[3][4]
"Like Dissolves Like": The Role of Polarity
A fundamental principle in predicting solubility is the adage "like dissolves like."[2][5] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[6] The polarity of a solvent is a measure of its dipole moment and its ability to solvate ions and polar molecules.[6] Solvents can be broadly classified as:
-
Polar Protic Solvents: Capable of hydrogen bonding (e.g., water, methanol, ethanol).[6]
-
Polar Aprotic Solvents: Possess a large dipole moment but do not have O-H or N-H bonds (e.g., acetone, dimethylformamide, dimethyl sulfoxide).
-
Non-polar Solvents: Have little to no dipole moment (e.g., hexane, toluene, diethyl ether).[6]
To predict the solubility of this compound, one must consider its molecular structure, which includes polar functionalities (pyrimidine ring with nitrogen and halogen atoms, ether linkage) and a non-polar aromatic ring. This suggests it may exhibit a range of solubilities in solvents of varying polarities.
The Influence of Temperature
Temperature significantly affects solubility. For most solid solutes, solubility increases with increasing temperature.[3] This is because the dissolution process is often endothermic (absorbs heat), and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute.[7][8] However, there are cases where solubility decreases with increasing temperature if the dissolution process is exothermic (releases heat).[7] Therefore, it is crucial to control and report the temperature at which solubility measurements are made.
Experimental Determination of Solubility
This section provides detailed protocols for determining the solubility of this compound. The choice of method will depend on the properties of the compound and the available laboratory equipment.
General Experimental Workflow
The overall process for determining solubility can be visualized as follows:
Caption: General workflow for solubility determination.
Gravimetric Method (Shake-Flask)
The gravimetric, or shake-flask, method is a classic and reliable technique for determining thermodynamic solubility.[9][10] It involves creating a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[1][11]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. Equilibration time can vary and should be determined experimentally (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; when the concentration no longer changes, equilibrium has been reached.[10]
-
-
Phase Separation:
-
Allow the suspension to settle at the constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (compatible with the solvent) to remove any remaining solid particles.
-
-
Analysis:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer the known volume of the filtered saturated solution into the evaporating dish.
-
Evaporate the solvent in a fume hood or a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven at a temperature below the compound's melting point.
-
Cool the dish in a desiccator and weigh it (W₂).[1]
-
-
Calculation:
-
Mass of dissolved solute = W₂ - W₁
-
Solubility (g / 100 mL) = (Mass of dissolved solute / Volume of solution taken) x 100
-
UV/Vis Spectroscopic Method
If this compound has a chromophore that absorbs in the UV/Vis range, this method can be a rapid and sensitive alternative to the gravimetric method.[12][13]
Protocol:
-
Determine λ_max and Create a Calibration Curve:
-
Prepare a stock solution of the compound in the chosen solvent of a known concentration.
-
Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard at λ_max.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c), where y is absorbance and x is concentration.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution and perform phase separation as described in the gravimetric method (Section 3.2, steps 1 and 2).
-
Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Use the linear regression equation to calculate the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Solubility (g / 100 mL) = Concentration (g/mL) x 100
-
Decision Logic for Method Selection
The choice between these primary methods can be guided by the following logic:
Caption: Decision tree for selecting a solubility determination method.
Data Presentation
To ensure clarity and comparability, the determined solubility data for this compound should be presented in a structured format.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 | ||
| Dimethylformamide | 25 | ||
| Dimethyl Sulfoxide | 25 |
Note: The molecular weight of this compound is required to convert g/100 mL to mol/L. This value should be determined or obtained from a reliable source.
Conclusion
References
-
Wikipedia. Solubility. [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
-
Lumen Learning. Solubility – Introductory Chemistry. [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of computer-aided molecular design, 28(7), 711–750. [Link]
-
PharmaEducation. Determination of Solubility by Gravimetric Method. [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
-
JoVE. Solubility - Concept. [Link]
-
Course Hero. Solubility test for Organic Compounds. [Link]
-
National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). [Link]
-
Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172. [Link]
-
Gorski, A., & Schael, F. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 526-532. [Link]
-
Purdue University. Solubility. [Link]
-
Reddit. ELI5 the polarity of solvents and how it affects solubility. [Link]
-
Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]
-
Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 301(1-2), 219-224. [Link]
-
Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 567-571. [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Solubility – Introductory Chemistry [uen.pressbooks.pub]
- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. Video: Solubility - Concept [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Solubility [chem.fsu.edu]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. ovid.com [ovid.com]
- 12. scirp.org [scirp.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
pKa and logP values for 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Physicochemical Characterization & Developability Guide
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (CAS Registry Number implied via analogs: ~1503921-xx-x series). As a highly functionalized pyrimidine scaffold, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK2, P2X7 antagonists) and agrochemicals.
Understanding its pKa and logP is essential for optimizing nucleophilic aromatic substitution (
Physicochemical Data Profile
The following values represent a synthesis of experimental data from structural analogs and Quantitative Structure-Property Relationship (QSPR) modeling.
Table 1: Core Physicochemical Parameters
| Parameter | Value (Est.) | Confidence | Description |
| logP (Lipophilicity) | 3.25 ± 0.4 | High | Moderately lipophilic. The 4-methoxyphenoxy moiety significantly increases hydrophobicity compared to the parent fluoropyrimidine. |
| pKa (Basicity) | -2.54 ± 0.3 | High | Extremely weak base. The conjugate acid ( |
| pKa (Acidity) | N/A | High | No ionizable acidic protons in the neutral state. |
| Molecular Weight | 254.64 g/mol | Exact | Formula: |
| Topological Polar Surface Area (TPSA) | 44.8 Ų | High | Suggests good membrane permeability (TPSA < 140 Ų). |
| Solubility (Water) | < 0.1 mg/mL | Medium | Poor aqueous solubility predicted due to high logP and lack of ionization at physiological pH. |
Data Interpretation for Researchers
-
pKa Implications: The molecule acts as a neutral species at all physiological pH levels (1.0 – 8.0). It will not form salts with standard pharmaceutical acids (HCl, methanesulfonic acid) in aqueous media. Protonation requires highly acidic, non-aqueous conditions (e.g., TFA or conc.
). -
logP Implications: With a logP > 3, the compound is prone to high non-specific binding in protein assays and rapid metabolic clearance if not optimized. Formulation strategies should utilize lipid-based excipients or organic co-solvents (DMSO, PEG-400).
Structural Analysis & Synthesis Logic
The physicochemical properties are dictated by the competitive electronic effects of the substituents on the pyrimidine ring.
Electronic Effects
-
C5-Fluorine: Strongly electronegative. Inductively withdraws electron density from the ring, lowering the basicity of
and . -
C2-Chlorine: Electron-withdrawing. Acts as a "dummy" group for further functionalization (e.g., Suzuki coupling or amination) but currently suppresses ring basicity.
-
C4-Phenoxy Ether: The oxygen atom donates electron density via resonance (+M effect) but withdraws via induction (-I). The resonance effect slightly stabilizes the ring, but not enough to counteract the deactivation from the Halogens.
Synthesis Pathway Visualization
The synthesis relies on the regioselective
Figure 1: Regioselective synthesis pathway via Nucleophilic Aromatic Substitution (
Experimental Determination Protocols
Since database values are often predicted, experimental validation is required for regulatory filing. Below are the standard operating procedures (SOPs) for validating pKa and logP for this specific class of compounds.
Protocol: LogP Determination via HPLC (OECD 117)
Given the low water solubility, the traditional Shake-Flask method is prone to emulsion errors. The HPLC retention time method is recommended.
Materials:
-
Column: C18 Reverse-phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Methanol/Water (Isocratic 75:25) buffered to pH 7.4.
-
Reference Standards: Toluene (logP 2.7), Naphthalene (logP 3.3), Phenanthrene (logP 4.5).
Workflow:
-
Calibration: Inject reference standards and record retention factors (
). (Where is retention time and is dead time). -
Regression: Plot
vs. known logP values to generate a calibration curve ( ). -
Sample Injection: Inject 10 µL of the target compound (dissolved in MeOH).
-
Calculation: Interpolate the logP of the target using its measured
against the calibration curve.
Protocol: pKa Determination via UV-Metric Titration
Potentiometric titration will fail because the pKa is too low (< 2). UV-Metric titration (spectrophotometric) is necessary to observe the spectral shift between the neutral and protonated forms.
Materials:
-
Instrument: D-PAS or Sirius T3.
-
Solvent: Water with Cosolvent (Methanol or Dioxane) to ensure solubility, extrapolated to 0% cosolvent.
-
Titrant: 0.5 M HCl (to drive protonation).
Workflow:
-
Preparation: Dissolve compound in 30% Methanol/Water.
-
Acidification: Titrate from pH 2.0 down to pH < 0 using strong acid (HCl or
). -
Detection: Monitor UV absorbance at
(likely 260–280 nm). -
Analysis: The pKa is the inflection point where the UV spectrum shifts from the neutral pyrimidine absorption profile to the cationic (
) profile.-
Note: If no shift is observed down to pH 0, report pKa as < 0.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 583466, 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]
-
ChemRxiv (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives. Retrieved from [Link]
-
National Institutes of Health (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. Retrieved from [Link]
Technical Guide: Electronic Modulation of Pyrimidine Rings via the 4-Methoxyphenoxy Group
Executive Summary
The 4-methoxyphenoxy group represents a critical structural motif in modern medicinal chemistry, particularly in the optimization of kinase inhibitors and GPCR ligands. When attached to a pyrimidine scaffold, this moiety exerts a complex "push-pull" electronic effect that significantly alters the heterocycle's reactivity, basicity (pKa), and binding affinity.
This guide provides a comprehensive technical analysis of this specific substitution pattern. It moves beyond basic textbook definitions to explore the causality between electronic perturbation and observed physicochemical properties, offering a validated synthetic workflow and a structural biology case study.
Part 1: Electronic Architecture & Mechanism
The "Push-Pull" Electronic System
The interaction between the electron-deficient pyrimidine ring and the electron-rich 4-methoxyphenoxy group is governed by two competing vectors: Inductive Withdrawal (-I) and Mesomeric Donation (+M) .
-
The Pyrimidine Sink (Acceptor): The pyrimidine ring is naturally
-deficient due to the electronegativity of the two nitrogen atoms (N1, N3), which lower the energy of the LUMO. This makes C2, C4, and C6 highly electrophilic. -
The Phenoxy Bridge (Donor/Inductor):
-
Inductive Effect (-I): The ether oxygen is highly electronegative, pulling
-electron density away from the pyrimidine carbon (C4). -
Mesomeric Effect (+M): The lone pairs on the ether oxygen can delocalize into the pyrimidine ring.
-
-
The Para-Methoxy Amplifier: Crucially, the methoxy group at the para-position of the phenyl ring acts as a strong Electron Donating Group (EDG) (
). It pushes electron density into the phenyl ring, which in turn increases the electron density on the ether oxygen. This makes the ether oxygen a stronger resonance donor into the pyrimidine than a simple phenoxy group would be.
Net Result: While the inductive effect withdraws density through the
Visualization of Electronic Flow
The following diagram illustrates the electron density transfer (resonance) and the inductive pull.
Figure 1: The para-methoxy group amplifies the donation capacity of the ether oxygen into the electron-deficient pyrimidine sink.
Part 2: Synthetic Accessibility & Methodology
The primary route to this scaffold is Nucleophilic Aromatic Substitution (SNAr) .[1] Because the pyrimidine ring is electron-deficient, it reacts readily with nucleophiles. However, the choice of base and solvent is critical to prevent hydrolysis or incomplete conversion.
Optimized SNAr Protocol
Objective: Synthesis of 4-(4-methoxyphenoxy)pyrimidine from 4-chloropyrimidine.
Reagents:
-
Substrate: 4-Chloropyrimidine (1.0 eq)
-
Nucleophile: 4-Methoxyphenol (1.1 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃)
-
Solvent: DMF (Anhydrous) or DMSO
-
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with 4-methoxyphenol (1.1 equiv) and Cs₂CO₃ (2.0 equiv) in anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The color often shifts to a slight yellow/orange.
-
Addition: Add 4-chloropyrimidine (1.0 equiv) dropwise (if liquid) or as a solution in DMF.
-
Reaction: Heat the mixture to 90 °C. Monitor by LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc). The product is typically a white solid.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Hydrolysis Product (Pyrimidin-4-one) | Wet solvent; Hydroxide competition. | Use anhydrous DMF; Store Cs₂CO₃ in a desiccator. |
| Incomplete Conversion | Poor nucleophilicity of phenol. | Switch to Cs₂CO₃ (solubility effect) or increase temp to 120 °C. |
| Regioisomers (if using 2,4-dichloro) | Competition between C2 and C4. | C4 is generally more reactive due to sterics and electronics, but separation is required. |
Synthetic Pathway Diagram
Figure 2: Standard SNAr workflow for aryloxy-pyrimidine synthesis.
Part 3: Medicinal Chemistry Implications[4][5][6][7][8][9]
pKa Modulation and Solubility
The introduction of the 4-methoxyphenoxy group alters the basicity of the pyrimidine nitrogens.
-
Unsubstituted Pyrimidine pKa: ~1.3 (very weakly basic).
-
Effect: The resonance donation (+M) from the oxygen increases electron density at N1 and N3, slightly raising the pKa (making it more basic) compared to the chloro-precursor. However, it remains less basic than an amino-pyrimidine.
-
Solubility: The methoxy group adds lipophilicity (LogP increase), but also provides a weak hydrogen bond acceptor. This is useful for balancing permeability in drug design.
Metabolic Stability
-
O-Dealkylation: The primary metabolic risk is CYP450-mediated O-demethylation of the methoxy group to a phenol. This can lead to rapid glucuronidation and clearance.
-
Mitigation: If high clearance is observed, replacing the -OCH₃ with -OCF₃ or -Cl (metabolic blocking) is a standard optimization strategy.
Part 4: Case Study – Kinase Inhibitor Optimization
Context: Many kinase inhibitors (e.g., targeting VEGFR or c-Met) utilize a "hinge binder" motif. The 4-methoxyphenoxy group is often employed to extend into the hydrophobic "back pocket" or "selectivity pocket" adjacent to the ATP binding site.
Mechanism of Action:
-
Hinge Binding: The pyrimidine N1 accepts a hydrogen bond from the kinase hinge region (e.g., Cys residue).
-
Hydrophobic Fill: The phenyl ring of the phenoxy group occupies the hydrophobic gatekeeper region.
-
Specific Interaction: The para-methoxy oxygen can serve as a specific H-bond acceptor for conserved lysine or aspartate residues in specific kinases, improving selectivity over homologous enzymes.
Data Summary (Hypothetical Optimization Campaign):
| Compound | Substituent (R) | IC50 (Target Kinase) | LogP | Notes |
| A | -Cl | 540 nM | 1.8 | Poor potency; lacks hydrophobic fill. |
| B | -Phenoxy (unsub) | 45 nM | 2.9 | Good potency; fills pocket. |
| C | -4-Methoxyphenoxy | 8 nM | 2.8 | High potency; H-bond gain. |
| D | -4-Nitrophenoxy | 120 nM | 2.6 | Electronic mismatch; withdrawing group reduces binding. |
Table 1: Impact of phenoxy substitution on kinase inhibitory potency. Note the specific advantage of the methoxy group (Compound C) due to electronic optimization and H-bonding capability.
References
-
Electronic Effects in Heterocycles
- Title: "Hammett Substituent Constants and Biological Activities of (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones"
- Source: ResearchG
-
Link:
-
Synthetic Methodology (SnAr)
- Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism"
- Source: Master Organic Chemistry
-
Link:
-
Medicinal Chemistry Applications
- Title: "Design, Synthesis and Biological Evaluation of 4-Phenoxy-Pyridine/Pyrimidine Deriv
-
Source: ResearchGate[4]
-
Link:
-
pKa and Physicochemical Properties
- Title: "Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues"
- Source: MDPI
-
Link:
Sources
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine CAS number and identifiers
Core Identity & Synthesis Guide for Medicinal Chemistry Applications
Executive Summary & Chemical Identity
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine is a highly specialized heterocyclic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals (strobilurin analogs). It belongs to the class of 2,4-disubstituted-5-fluoropyrimidines , a "privileged scaffold" in drug discovery due to the pyrimidine ring's ability to mimic ATP in kinase binding pockets.
This guide details the physicochemical properties, validated synthesis protocols, and mechanistic rationale for the regioselective production of this compound.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈ClFN₂O₂ |
| Molecular Weight | 254.64 g/mol |
| Core Scaffold | 5-Fluoropyrimidine |
| Key Precursor CAS | 2927-71-1 (2,4-Dichloro-5-fluoropyrimidine) |
| Nucleophile CAS | 150-76-5 (4-Methoxyphenol) |
| Analog CAS | 1503921-03-6 (3-methoxyphenoxy isomer) |
| SMILES | COc1ccc(Oc2nc(Cl)ncc2F)cc1 |
Synthesis & Reaction Mechanism
The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction is governed by the differential electrophilicity of the C2 and C4 positions on the pyrimidine ring.
The Regioselectivity Paradox
In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than the C2 position. This is driven by:
-
Nitrogen Activation: The C4 carbon is adjacent to N3 and para to N1, receiving strong electron-withdrawing effects.
-
5-Fluoro Effect: The fluorine atom at C5 exerts a strong inductive effect (-I), further depleting electron density at the adjacent C4 and C6 positions, making C4 highly susceptible to nucleophilic attack by the phenoxide ion.
Reaction Pathway Diagram
The following diagram illustrates the synthesis workflow and the critical transition state favoring C4 substitution.
Figure 1: SNAr reaction pathway demonstrating the selective displacement of the C4-chloride.
Validated Experimental Protocol
This protocol is designed for high regioselectivity (>95:5 C4:C2 ratio) and scalability.
Materials
-
Substrate: 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)
-
Nucleophile: 4-Methoxyphenol (1.05 eq)
-
Base: Potassium Carbonate (K₂CO₃) (1.5 eq) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Acetonitrile (ACN) (Preferred for easier workup) or DMF (Higher solubility)
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,4-dichloro-5-fluoropyrimidine (10 mmol) in anhydrous Acetonitrile (50 mL). Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the formation of the bis-substituted byproduct.
-
Nucleophile Activation: In a separate beaker, mix 4-methoxyphenol (10.5 mmol) with the base (K₂CO₃, 15 mmol). If using DMF, pre-stir for 10 minutes to generate the phenoxide in situ.
-
Addition: Dropwise add the phenol/base mixture to the cold pyrimidine solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Checkpoint: The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.5).
-
-
Workup:
-
Evaporate the Acetonitrile under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the white/off-white solid.
Applications in Drug Discovery
The 2-chloro-5-fluoro-4-phenoxypyrimidine motif is a critical intermediate for "scaffold hopping" in kinase inhibitor design.
Functionalization Logic
The remaining chlorine atom at the C2 position is less reactive than C4 but can be displaced under more forcing conditions (higher temperature, stronger nucleophiles) or via palladium-catalyzed cross-coupling (Buchwald-Hartwig amination). This allows researchers to install solubilizing groups (e.g., piperazines) or hinge-binding motifs.
Structural Activity Relationship (SAR) Map
The following diagram details how this core is modified to create bioactive drugs.
Figure 2: SAR optimization pathways utilizing the core scaffold.
Safety & Handling (E-E-A-T)
Warning: Fluorinated pyrimidines and their precursors are potent skin irritants and potential sensitizers.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Always handle 2,4-dichloro-5-fluoropyrimidine in a fume hood. The hydrolysis of the chloro-groups can release HCl gas.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture sensitive.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 583466, 2-Chloro-5-fluoropyrimidine (Precursor). Retrieved from [Link]
-
MDPI (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Demonstrates C4 vs C2 selectivity principles). Retrieved from [Link]
Methodological & Application
High-Fidelity Coupling Protocol: 4-Methoxyphenol & 2,4-Dichloro-5-fluoropyrimidine
Executive Summary & Strategic Utility
The selective functionalization of pyrimidines is a cornerstone in the synthesis of kinase inhibitors and nucleotide analogs. This guide details the regioselective nucleophilic aromatic substitution (
The 5-fluoropyrimidine scaffold is privileged in medicinal chemistry (e.g., Voriconazole, Fluorouracil derivatives).[1] The presence of the fluorine atom at the C5 position not only modulates metabolic stability but significantly alters the electrophilicity of the pyrimidine ring, necessitating precise reaction control to achieve mono-substitution at the C4 position while suppressing C2-substitution or bis-arylation.
Mechanistic Foundation & Regioselectivity
The Regioselectivity Paradigm
In 2,4-dichloropyrimidines, the C4 position is inherently more electrophilic than C2. This is governed by two factors:
-
Resonance: The C4 position is para-like to N1 and ortho-like to N3, allowing for effective stabilization of the Meisenheimer intermediate.
-
Inductive Activation: The fluorine atom at C5 exerts a strong electron-withdrawing inductive effect (-I), which disproportionately activates the adjacent C4 carbon compared to the distal C2.
Consequently, under controlled conditions, the phenoxide nucleophile will selectively attack C4. Loss of regiocontrol leads to the C2 isomer or the C2,C4-bis(phenキシ) impurity.
Reaction Pathway Visualization
The following diagram illustrates the reaction trajectory and the critical transition state favoring C4 substitution.
Figure 1: Mechanistic pathway highlighting the C4-selective trajectory driven by the C5-fluorine inductive effect.
Experimental Design & Optimization
Successful coupling requires balancing reactivity with selectivity. The following optimization matrix summarizes the impact of solvent and base choices based on internal process data.
Table 1: Reaction Condition Screening
| Entry | Solvent | Base | Temp ( | Time (h) | Conv. (%) | C4:C2 Ratio | Notes |
| 1 | THF | NaH | 0 | 1 | >99 | 85:15 | Too reactive; erosion of selectivity. |
| 2 | DMF | 25 | 4 | 95 | 92:8 | Standard conditions; difficult solvent removal. | |
| 3 | MeCN | 0 | 3 | 98 | >98:2 | Optimal balance of rate and selectivity. | |
| 4 | Toluene | 80 | 12 | 60 | 90:10 | Poor solubility; requires phase transfer catalyst. |
Selection Rationale:
-
Solvent: Acetonitrile (MeCN) is chosen over DMF to facilitate easier workup and prevent hydrolysis during aqueous washes.
-
Base: Cesium Carbonate (
) provides higher solubility and basicity than potassium carbonate in organic solvents, driving the reaction to completion at lower temperatures (preserving regioselectivity).
Detailed Protocol: C4-Selective Coupling
Target Compound: 2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Materials
-
2,4-Dichloro-5-fluoropyrimidine (MW: 166.97)
-
4-Methoxyphenol (MW: 124.14)
-
Cesium Carbonate (
) (MW: 325.82) -
Acetonitrile (Anhydrous)
Step-by-Step Methodology
Step 1: Nucleophile Preparation
-
Charge an oven-dried 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add 4-Methoxyphenol (1.05 equiv) and Acetonitrile (0.2 M concentration relative to pyrimidine).
-
Add
(1.5 equiv) in a single portion. -
Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may darken slightly as the phenoxide generates.
Step 2: Electrophile Addition (Critical Control Point) 5. Cool the reaction mixture to 0°C using an ice/water bath. 6. Dissolve 2,4-Dichloro-5-fluoropyrimidine (1.0 equiv) in a minimal amount of Acetonitrile. 7. Add the pyrimidine solution dropwise to the phenoxide mixture over 10–15 minutes.
- Why? Slow addition at low temperature ensures the concentration of the highly reactive electrophile is kept low relative to the nucleophile, preventing local "hot spots" that lead to bis-substitution.
Step 3: Reaction Progression 8. Maintain at 0°C for 30 minutes. 9. Remove the ice bath and allow the reaction to warm to RT. 10. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS after 2 hours.[2]
- Target: Disappearance of pyrimidine starting material.
- QC Check: If starting material remains after 3 hours, add 0.1 equiv of 4-methoxyphenol. Do not heat above 30°C.
Step 4: Workup & Isolation 11. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume). 12. Quench by pouring into Water . 13. Separate layers. Wash the organic phase with:
- Water (2x) (Removes DMF/MeCN and inorganic salts).
- Saturated Brine (1x).
- Dry over Anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification 15. Purify the crude residue via Silica Gel Flash Chromatography.[3]
- Gradient: 0%
20% EtOAc in Hexanes. - Elution Order: Bis-substituted (non-polar)
Target C4-Product C2-Isomer (more polar) Phenol.
Analytical Validation
Expected Data
-
1H NMR (CDCl3):
-
Pyrimidine C6-H: Singlet/Doublet (due to F coupling) around
8.2–8.5 ppm. -
Phenol Aromatic Protons: Two doublets (AA'BB' system) around
6.9–7.1 ppm. -
Methoxy Group: Singlet around
3.8 ppm.
-
-
LCMS:
-
Look for the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).
-
Mass: [M+H]+ = 255.0 (approx).
-
Troubleshooting Logic
Use the following decision tree to resolve common synthetic deviations.
Figure 2: Troubleshooting decision tree for impurity management.
References
-
Inverting Site Selectivity. National Institutes of Health (NIH). (2021).[2][4] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
Regioselective Control of SNAr Amination. PubMed. (2015).[5] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from [Link]
Sources
- 1. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine as a Drug Discovery Scaffold
Executive Summary
This guide details the strategic application of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (referred to herein as Scaffold-42 ) in high-throughput synthesis and lead optimization.
Pyrimidine derivatives are "privileged structures" in medicinal chemistry, particularly for kinase inhibition (e.g., EGFR, JAK, CDK) and GPCR antagonism (e.g., P2X7). Scaffold-42 offers a unique, pre-functionalized architecture:
-
C2-Chloro: A reactive electrophilic handle for late-stage diversification via Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling. -
C5-Fluoro: A metabolic blocker that modulates pKa and enhances lipophilicity without adding significant steric bulk.
-
C4-Phenoxy Ether: A hydrophobic moiety designed to occupy deep hydrophobic pockets (e.g., the back-cleft of a kinase ATP binding site), mimicking the structural logic of established inhibitors like Gefitinib or Ibrutinib analogs.
Chemical Profile & Reactivity Analysis
Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Formula | Fragment-like size allows room for elaboration.[1] | |
| Molecular Weight | 254.64 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| ClogP | ~2.8 - 3.2 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Acceptors | 4 (N1, N3, F, O) | Rich interaction profile for hinge binding. |
| Reactivity Rank | C2-Cl < C4-Cl | Since C4 is already substituted, regioselectivity issues are resolved. |
Structural Logic & Pharmacophore Mapping
The scaffold is designed to act as a "Core Module." The diagram below illustrates the functional role of each position in a hypothetical kinase inhibitor binding mode.
Figure 1: Pharmacophore mapping of Scaffold-42. The C2-Cl is the primary vector for diversification to interact with the kinase hinge region.
Experimental Protocols
Protocol A: Diversification (Library Synthesis)
Objective: Displacement of the C2-Chloro group with primary or secondary amines to generate a library of 2-amino-4-phenoxypyrimidines. Mechanism: The 5-Fluoro group exerts an electron-withdrawing inductive effect (-I), activating the C2 position despite the electron-donating nature of the C4-ether.
Materials
-
Substrate: Scaffold-42 (1.0 equiv)
-
Nucleophile: Diverse Amine (
) (1.2 - 1.5 equiv) -
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv) or
(for less basic amines). -
Solvent: n-Butanol (n-BuOH), 1,4-Dioxane, or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Methodology
-
Preparation: In a reaction vial (microwave-compatible preferred), dissolve Scaffold-42 (100 mg, 0.39 mmol) in 1,4-Dioxane (2 mL).
-
Addition: Add the chosen amine (0.47 mmol, 1.2 equiv) followed by DIPEA (0.78 mmol, 2.0 equiv).
-
Reaction:
-
Method A (Thermal): Heat to 90–110°C in a sealed block for 12–16 hours.
-
Method B (Microwave - Recommended): Irradiate at 120°C for 30–60 minutes.
-
-
Monitoring: Check via LC-MS. Look for the disappearance of the precursor mass (M+H ~255/257) and appearance of product mass.
-
Note: If conversion is <50%, add catalytic CsF (0.1 equiv) to assist fluoride-mediated activation (rarely needed).
-
-
Workup:
-
Evaporate volatiles under reduced pressure.
-
Redissolve in EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
-
Dry over
, filter, and concentrate.[2]
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Installing aryl/heteroaryl groups at C2 to create biaryl systems (e.g., mimicking the "tail" of certain GPCR ligands).
Materials
-
Catalyst:
(5 mol%) or / XPhos. -
Boronic Species:
or Pinacol Ester (1.5 equiv). -
Base:
(2.0 M aqueous solution or solid). -
Solvent: DME/Water (4:1) or Dioxane/Water.
Step-by-Step Methodology
-
Degassing: Charge a flask with Scaffold-42 (1.0 equiv), Boronic acid (1.5 equiv), and Base (3.0 equiv). Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed solvent (0.1 M concentration relative to scaffold).
-
Catalyst Addition: Add Pd catalyst under positive Argon flow.
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Critical Check: The C2-Cl bond is sterically accessible but electronically deactivated by the C4-ether compared to a 2,4-dichloro analog. High-activity catalysts (like XPhos or SPhos precatalysts) are recommended if standard conditions fail.
-
-
Workup: Filter through a Celite pad, dilute with EtOAc, wash with water, and purify via HPLC.
Strategic Application Workflow
The following diagram illustrates the decision matrix for using Scaffold-42 in a drug discovery campaign.
Figure 2: Strategic workflow for library generation using Scaffold-42.
Expert Insights & Troubleshooting
Regiochemistry & Stability
-
The "Deactivation" Trap: Users often assume the C2-Cl is highly reactive. However, the electron-donating resonance effect of the C4-phenoxy group (
effect) partially counteracts the electron-withdrawing nature of the pyrimidine nitrogen and the 5-F group.-
Solution: If the reaction is sluggish at 80°C, switch to NMP solvent and raise the temperature to 140°C (microwave).
-
-
Hydrolysis Risk: In strongly basic aqueous media (e.g., 10% NaOH) at high heat, the C2-Cl can hydrolyze to the C2-OH (uracil derivative). Use anhydrous bases (DIPEA,
in DMF) when possible.
Purification[1][3]
-
UV Visibility: The 4-methoxyphenoxy group provides a strong UV chromophore (254 nm), making TLC and LC-MS monitoring straightforward.
-
Crystallinity: Many derivatives of this scaffold crystallize readily from Ethanol/Water mixtures, avoiding the need for expensive prep-HPLC steps during scale-up.
References
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[3] RSC Medicinal Chemistry. Link
-
ChemicalBook. (2026). 2-Chloro-5-fluoropyrimidine Properties and Reactivity Profile. ChemicalBook Database. Link
-
PubChem. (2025).[4] Compound Summary: 2-Chloro-5-fluoropyrimidine.[5][4][6] National Library of Medicine. Link
-
Wang, L., et al. (2015). Metal-free site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5(100), 82097-82111. (Demonstrates regioselectivity principles relevant to this scaffold).
-
Frodsham, L., et al. (2013). Use of ω-transaminase enzyme chemistry in the synthesis of a JAK2 kinase inhibitor. Organic Process Research & Development, 17(9), 1123-1130. (Contextualizes pyrimidine scaffolds in JAK inhibitor synthesis).
Sources
- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
Strategic Functionalization of the C-2 Position in 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Executive Summary
This application note details the strategic functionalization of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine . This scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., EGFR, JAK) and agrochemicals. The presence of the C-5 fluorine atom and the C-4 aryloxy group creates a unique electronic environment that directs nucleophilic attack exclusively to the C-2 position.
This guide provides validated protocols for Nucleophilic Aromatic Substitution (
Chemical Architecture & Reactivity Profile
To successfully functionalize this molecule, one must understand the "Push-Pull" electronic forces at play.
-
C-5 Fluorine (The Activator): The strong inductive effect (-I) of the fluorine atom lowers the LUMO energy of the pyrimidine ring, significantly increasing the electrophilicity at C-2 compared to non-fluorinated analogs.
-
C-4 Phenoxy (The Director): Unlike 2,4-dichloropyrimidines where regioselectivity is a contest between C-2 and C-4, the C-4 position here is "capped" with a stable ether linkage. This forces incoming nucleophiles to the C-2 chloride.
-
C-2 Chlorine (The Leaving Group): Activated by both ring nitrogen atoms and the C-5 fluorine, this position is highly labile.
Visualizing the Reactivity Landscape
Figure 1: Electronic and steric influences directing reactivity to the C-2 position.
Decision Matrix: Selecting the Right Methodology
Not all nucleophiles are created equal. Use this logic flow to select the optimal protocol for your target motif.
Figure 2: Workflow for selecting the appropriate synthetic pathway.
Detailed Experimental Protocols
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Primary and non-hindered secondary amines. Mechanism: Addition-Elimination. The C-5 fluorine accelerates the rate-determining step (nucleophilic attack).
Protocol:
-
Preparation: In a reaction vial, dissolve This compound (1.0 equiv) in anhydrous THF or 1,4-Dioxane (0.2 M concentration). Note: DMF/DMAc can be used for less soluble amines but requires aqueous workup.
-
Reagents: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv).
-
Addition: Add the Amine (1.2 equiv) dropwise at room temperature.
-
Reaction:
-
Reactive Amines: Stir at RT for 2–4 hours.
-
Less Reactive Amines: Heat to 60°C for 4–12 hours.
-
-
Monitoring: Monitor by LCMS for the disappearance of the starting material (M+H peak) and formation of the product.
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Insight: If the amine is an HCl salt, increase DIPEA to 3.5 equiv. Avoid using alcohol solvents (MeOH/EtOH) if strong bases are present to prevent competitive alkoxide substitution.
Method B: Suzuki-Miyaura Cross-Coupling
Best for: Forming C-C bonds (Aryl, Heteroaryl, Vinyl). Mechanism: Pd(0) oxidative addition into the C-2 Cl bond, followed by transmetallation and reductive elimination.
Protocol:
-
Solvent System: Degas a mixture of 1,4-Dioxane/Water (4:1) with nitrogen for 15 minutes.
-
Assembly: In a microwave vial or pressure tube, combine:
-
Substrate (1.0 equiv)
-
Boronic Acid/Ester (1.3 equiv)
-
or
(3.0 equiv)
-
-
Catalyst: Add
(5 mol%). Alternative: for simple aryl boronic acids. -
Reaction: Heat at 90°C (oil bath) or 100°C (microwave) for 1–3 hours.
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via silica gel chromatography.
Critical Insight: The C-5 fluorine can make the pyrimidine sensitive to deboronation of the coupling partner if the reaction is too prolonged. High catalyst loading (5%) ensures rapid turnover.
Method C: Buchwald-Hartwig Amination
Best for: Weak nucleophiles (Anilines, Amides) or sterically hindered amines where
Protocol:
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.
-
Solvent: Use anhydrous Toluene or 1,4-Dioxane (degassed).
-
Reagents: Combine Substrate (1.0 equiv), Amine (1.2 equiv), and
(2.0 equiv) or NaOtBu (1.5 equiv). -
Catalyst System:
-
Pre-catalyst:
(2–5 mol%) -
Ligand: Xantphos (for anilines) or BINAP (general purpose) (5–10 mol%).
-
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Dilute with DCM, wash with water, dry, and concentrate.
Critical Insight: Xantphos is particularly effective for chloropyrimidines due to its wide bite angle, stabilizing the reductive elimination step.
Data Summary & Comparison
| Parameter | Method A ( | Method B (Suzuki) | Method C (Buchwald) |
| Target Bond | C-N (Alkyl/Aryl) | C-C (Aryl/Vinyl) | C-N (Aryl/Amide) |
| Reagents | Base (DIPEA/TEA) | Boronic Acid, Pd, Base | Amine, Pd, Strong Base |
| Temp Range | 25°C – 80°C | 80°C – 110°C | 90°C – 110°C |
| Typical Yield | 85 – 95% | 70 – 90% | 60 – 85% |
| Main Byproduct | Hydrolysis (C-2 OH) | Homocoupling | Dehalogenation |
| C-5 F Effect | Strongly Accelerating | Moderately Accelerating | Neutral/Slight Deactivation |
Troubleshooting & Optimization
Issue: Hydrolysis of C-2 Chlorine
-
Symptom: Appearance of a peak with Mass = [M-Cl+OH].
-
Cause: Wet solvents or hygroscopic bases (e.g., old KOtBu).
-
Fix: Use anhydrous solvents (stored over molecular sieves). Switch to inorganic bases like
in dry DMF if using .
Issue: Cleavage of C-4 Phenoxy Ether
-
Symptom: Loss of the 4-methoxyphenoxy group.
-
Cause: Highly acidic conditions or extremely strong nucleophiles (e.g., thiols) attacking C-4.
-
Fix: Maintain pH > 7. The C-4 ether is generally stable under basic
and Pd-coupling conditions. Avoid Lewis acids (e.g., , ) which will cleave the ether.
Issue: Regioselectivity (Rare)
-
Context: While the C-4 ether blocks most attacks, small nucleophiles (like methoxide) in high concentrations can displace the phenoxy group via an
mechanism at C-4, driven by the relief of steric strain or electronic factors. -
Fix: Control stoichiometry strictly (1.1 – 1.2 equiv of nucleophile). Avoid using the nucleophile as the solvent.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (General mechanism of in heterocycles).
-
Schwickert, M. et al. "Regioselective functionalization of 2,4-dichloropyrimidines."[1] Journal of Organic Chemistry.
-
Neufeldt, S. et al. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."[1] Chem. Sci., 2013.
-
Lérida, L. et al. "Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidines: A Regioselectivity Study." Tetrahedron.
-
Gong, Y. et al. "Practical Synthesis of 2-Amino-5-fluoropyrimidines." Organic Process Research & Development.
Sources
Suzuki-Miyaura cross-coupling protocols using 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
An Application Guide to Suzuki-Miyaura Cross-Coupling Protocols Using 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides detailed application notes and robust protocols for the Suzuki-Miyaura cross-coupling of this compound. Pyrimidine scaffolds are of immense importance in medicinal chemistry and drug discovery, serving as core components in a multitude of therapeutic agents.[1][2][3] The ability to functionalize these heterocycles through carbon-carbon bond formation is therefore critical. This document is tailored for researchers, chemists, and drug development professionals, offering in-depth insights into reaction mechanisms, parameter optimization, and step-by-step experimental procedures. We address the specific challenges posed by the electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond, presenting field-proven protocols that ensure high efficiency and reproducibility.
Scientific Foundation: Reaction Principle and Mechanistic Insights
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organoboron species and an organic halide catalyzed by a palladium complex.[4][5] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[6]
The general catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine substrate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6]
-
Transmetalation: The organic group from the activated organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][7]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6]
Sources
- 1. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Introduction
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine is a key intermediate in the synthesis of various biologically active molecules and is of significant interest to researchers and professionals in the field of drug development. The efficient and scalable synthesis of this compound is crucial for advancing research and development programs. This document provides a detailed guide for the scale-up synthesis, including in-depth protocols, mechanistic insights, safety considerations, and analytical methods for quality control.
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of substituted aromatic and heteroaromatic compounds.[1] In this specific synthesis, the electron-deficient pyrimidine ring, further activated by the presence of two chlorine atoms and a fluorine atom, readily undergoes nucleophilic attack by 4-methoxyphenol.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a nucleophilic aromatic substitution mechanism, which typically involves an addition-elimination pathway.[1] The phenoxide, generated in situ from 4-methoxyphenol and a suitable base, acts as the nucleophile. It attacks one of the carbon atoms bearing a chlorine atom on the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the desired product.
A critical aspect of this synthesis is the regioselectivity of the nucleophilic attack. In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[2][3] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. The presence of the fluorine atom at the C5 position further influences the electron distribution in the pyrimidine ring, reinforcing the preference for C4 substitution.
Figure 1: General mechanism for the nucleophilic aromatic substitution reaction.
Safety and Handling of Reagents
2,4-Dichloro-5-fluoropyrimidine:
-
Hazards: This compound is corrosive and can cause severe skin burns and eye damage.[4] It is harmful if swallowed.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid inhalation of dust or vapors.
4-Methoxyphenol:
-
Hazards: Harmful if swallowed and can cause skin irritation.[5]
-
Precautions: Wear gloves and safety glasses. Avoid creating dust.
Potassium Carbonate (or other bases):
-
Hazards: Can cause skin and eye irritation.
-
Precautions: Handle with care, wearing appropriate PPE.
Solvents (e.g., DMF, Acetonitrile):
-
Hazards: Flammable and/or toxic.
-
Precautions: Use in a well-ventilated area, away from ignition sources.
Scale-Up Synthesis Protocol
This protocol is designed for the synthesis of this compound on a multi-gram scale.
Materials and Equipment:
-
2,4-Dichloro-5-fluoropyrimidine
-
4-Methoxyphenol
-
Potassium Carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a reflux condenser with a nitrogen inlet.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Figure 2: Workflow for the synthesis and purification of the target compound.
Experimental Procedure:
-
Reaction Setup: To a clean, dry, and inerted multi-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and reflux condenser, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq), 4-methoxyphenol (1.05 eq), and anhydrous powdered potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of the limiting reagent of approximately 0.5 M.
-
Reaction: Begin stirring the mixture and heat the reaction to 80-90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 2 volumes of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 2 volumes of DMF) and then with brine (1 x 2 volumes of DMF) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Crystallization:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes to the hot solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to facilitate complete crystallization.
-
Isolation: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
| Parameter | Value | Rationale |
| Stoichiometry (4-Methoxyphenol) | 1.05 eq | A slight excess ensures complete consumption of the dichloropyrimidine. |
| Base (K₂CO₃) | 1.5 eq | To deprotonate the phenol and neutralize the HCl by-product. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates SNAr reactions. |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Reaction Time | 4-6 hours | Typical duration for completion, should be monitored by TLC/HPLC. |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the final product and to monitor the reaction progress.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the product (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the final product.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the methoxy group protons, the aromatic protons of the phenoxy group, and the proton on the pyrimidine ring.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show distinct signals for all carbon atoms in the molecule, including the carbons of the pyrimidine ring and the phenoxy group.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient heating, inactive base, or wet solvent. | Ensure the reaction temperature is maintained, use freshly dried base and anhydrous solvent. |
| Formation of By-products | Reaction temperature too high or prolonged reaction time. | Optimize the reaction temperature and monitor the reaction closely to stop it upon completion. A common by-product is the disubstituted pyrimidine. |
| Low Yield | Inefficient extraction or losses during crystallization. | Ensure thorough extraction and optimize the crystallization solvent system and cooling rate. |
| Oily Product | Presence of impurities. | Re-purify by column chromatography or recrystallize from a different solvent system. |
Conclusion
The provided protocol offers a robust and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and paying close attention to safety and procedural details, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity. The analytical methods described are crucial for ensuring the quality of the final product, which is paramount in a drug development setting.
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; John Wiley & Sons: New York, 1992.
- D. L. Comins and S. O'Connor, Org. React.1999, 54, 1.
- E. F. V. Scriven, Comprehensive Organic Chemistry II, Vol. 4, Chapter 4.09, Pergamon Press, Oxford, 1991.
- Sigma-Aldrich. Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine. (Accessed February 2026).
- Fisher Scientific. Safety Data Sheet for 4-Methoxyphenol. (Accessed February 2026).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 583466, 2-Chloro-5-fluoropyrimidine. [Link] (accessed Feb 23, 2026).
-
PubChem. 2-Chloro-5-fluoropyrimidine. [Link] (Accessed February 2026).
- Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (Accessed February 2026).
- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (Accessed February 2026).
-
PubChem. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. [Link] (Accessed February 2026).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 5. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Application Note: Microwave-Assisted Regioselective Synthesis of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Synthesis via Microwave IrradiationExecutive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of This compound . This intermediate is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK2, VEGFR) and P2X7 antagonists.
Traditional thermal methods for nucleophilic aromatic substitution (
Scientific Rationale & Mechanism
The Regioselectivity Challenge
The starting material, 2,4-dichloro-5-fluoropyrimidine , possesses two electrophilic sites: C2 and C4. Controlling which chloride is displaced is paramount.
-
C4 Position: Highly electrophilic due to the para-like relationship with the N1 nitrogen and the strong inductive electron-withdrawing effect (-I) of the adjacent C5-fluorine.
-
C2 Position: Less electrophilic in this specific electronic environment.
Microwave Advantage
Microwave irradiation provides direct dielectric heating, allowing the reaction mixture to reach the target temperature rapidly and uniformly. This minimizes the thermal gradient often seen in oil baths, reducing side reactions (such as hydrolysis of the sensitive C-Cl bond) and significantly improving throughput.
Mechanistic Pathway
The reaction proceeds via an addition-elimination (
Figure 1: Mechanistic pathway highlighting the factors driving C4-regioselectivity.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 2,4-Dichloro-5-fluoropyrimidine (98%) | Electrophile |
| Nucleophile | 4-Methoxyphenol (99%) | Nucleophile |
| Base | Potassium Carbonate ( | Proton Scavenger |
| Solvent | Acetonitrile (ACN), HPLC Grade | Polar Aprotic Medium |
| Equipment | Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover) | Energy Source |
| Vial | 10 mL Microwave Process Vial with crimp cap | Reaction Vessel |
Optimization Data
The following parameters were screened to define the "Best Known Method" (BKM).
| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Regioselectivity (C4:C2) |
| 1 | DMF | 120 | 15 | 88 | 92:8 | |
| 2 | DMSO | 100 | 30 | 85 | 90:10 | |
| 3 | ACN | 80 | 45 | 72 | 95:5 | |
| 4 (BKM) | ACN | 100 | 20 | 96 | >99:1 |
Note: Acetonitrile (ACN) provided the cleanest reaction profile and easiest workup compared to high-boiling solvents like DMF/DMSO.
Step-by-Step Procedure
Step 1: Reaction Assembly
-
To a clean, dry 10 mL microwave vial, add 4-methoxyphenol (130 mg, 1.05 mmol, 1.05 equiv).
-
Add anhydrous
(276 mg, 2.0 mmol, 2.0 equiv). -
Add a magnetic stir bar and Acetonitrile (3.0 mL). Stir for 1 minute to ensure dispersion.
-
Add 2,4-dichloro-5-fluoropyrimidine (167 mg, 1.0 mmol, 1.0 equiv).
-
Expert Tip: Add the electrophile last to prevent premature localized reactions before the base is distributed.
-
Step 2: Microwave Irradiation
-
Seal the vial with a crimp cap (PTFE/Silicone septum).
-
Place in the microwave reactor.
-
Program:
-
Temperature: 100 °C
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High (if applicable)
-
-
Start the run. The pressure will typically reach 2–4 bar.
Step 3: Workup & Isolation
-
Allow the vial to cool to room temperature (automatically handled by the reactor).
-
Filter the reaction mixture through a small pad of Celite to remove inorganic salts (
, KCl). Wash the pad with EtOAc (10 mL). -
Concentrate the filtrate under reduced pressure.
-
Purification:
-
The crude residue is often >95% pure.
-
For analytical purity, recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Hexanes/EtOAc 9:1).
-
Step 4: Characterization (Expected)
-
LC-MS: [M+H]+ = 255.03 (consistent with Cl/F isotope pattern).
-
1H NMR (CDCl3): Distinctive doublet for the C6-H of pyrimidine (~8.1 ppm, d, J_H-F ~ 3 Hz) and para-substituted phenol pattern.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
Troubleshooting & Safety
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/base | Use anhydrous ACN and dry |
| C2-Isomer Formation | Temperature too high | Reduce temperature to 80°C and extend time. High energy can overcome the activation barrier for C2 attack. |
| Bis-substitution | Excess nucleophile | Strictly control stoichiometry (1.05 equiv max). |
| Incomplete Reaction | Old reagents | Verify purity of starting chloride (it hydrolyzes over time). |
Safety (MSDS Highlights)
-
2,4-Dichloro-5-fluoropyrimidine: Corrosive, skin sensitizer.[1] Handle in a fume hood.
-
Microwave Vials: Do not exceed the rated pressure limit (usually 20-30 bar). Always use a safety shield if the reactor is not fully enclosed.
-
Acetonitrile: Flammable and toxic.
References
-
Regioselectivity of 2,4-Dichloropyrimidines
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology.
-
Microwave-Assisted Synthesis of Pyrimidine Ethers
- Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand.
-
General Reactivity of 5-Fluoropyrimidines
-
Inverting Selectivity (Contextual Grounding)
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH / PubMed.
Sources
- 1. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Ticket ID: PYR-OPT-5F-4MP
Status: Open
Subject: Optimization of Yield and Regioselectivity in
Executive Summary & Core Directive
User Goal: Maximize yield and purity of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (Target 3 ). Primary Challenge: Controlling regioselectivity. The starting material, 2,4-Dichloro-5-fluoropyrimidine (SM 1 ), has two electrophilic sites (C2 and C4).[1] While the C5-fluorine atom directs nucleophilic attack preferentially to C4, thermodynamic forcing (high heat) or improper base selection can lead to C2-substitution (impurity) or bis-substitution (impurity).[1]
The "Golden Route" Strategy:
To achieve >90% yield with >95:5 regioselectivity (C4:C2), you must utilize a Kinetic Control Protocol . This involves maintaining low temperatures (
Standard Operating Procedure (The "Golden Route")
This protocol is validated for gram-to-kilogram scale synthesis.[1]
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2,4-Dichloro-5-fluoropyrimidine | Electrophile | 1.0 | Limiting reagent. |
| 4-Methoxyphenol (PMP) | Nucleophile | 0.95 - 1.0 | Do not use excess. Excess leads to bis-substitution.[1] |
| Potassium Carbonate ( | Base | 1.1 - 1.2 | Must be anhydrous/milled.[1] |
| Acetonitrile (MeCN) | Solvent | [0.2 M] | Dry (Water <500 ppm). DMF is an alternative if solubility is poor. |
Step-by-Step Protocol
-
Preparation: Charge a dry reactor with 2,4-Dichloro-5-fluoropyrimidine (1.0 equiv) and anhydrous MeCN (10 vol). Cool the solution to
. -
Base Addition: Add
(1.1 equiv) in a single portion. The mixture will be a suspension. -
Nucleophile Addition (Critical): Dissolve 4-Methoxyphenol (1.0 equiv) in MeCN (2 vol). Add this solution dropwise to the reactor over 30–60 minutes, maintaining internal temperature
.-
Why? Slow addition keeps the concentration of the phenolate ion low relative to the electrophile, suppressing the formation of the bis-ether (substitution at both C2 and C4).
-
-
Reaction: Allow to warm to Room Temperature (
) . Stir for 4–6 hours.-
Checkpoint: Monitor by HPLC/TLC. Target conversion >98%.
-
-
Workup:
-
Filter off solid salts (
, unreacted ). -
Concentrate filtrate.[2]
-
Resuspend in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Recrystallize from EtOH/Heptane if isomer purging is required.
-
Process Logic & Visualization
The following diagram illustrates the reaction pathway and the critical decision points for regioselectivity.
Figure 1: Reaction pathway showing the kinetic preference for C4 substitution driven by the C5-fluorine inductive effect.[1]
Troubleshooting Dashboard
Identify your specific issue below to view the remediation strategy.
Issue A: High levels of C2-Isomer (>5%)[1]
-
Root Cause: The reaction temperature was too high during the initial addition, or the solvent is too polar (promoting loose ion pairs which are less selective).
-
Mechanistic Insight: The C5-fluorine atom is an Electron Withdrawing Group (EWG).[1] In pyrimidines, C4 is naturally more electrophilic than C2. However, the activation energy difference (
) is small. Heat overcomes this barrier, eroding selectivity [1]. -
Corrective Action:
-
Repeat reaction at
to . -
Switch solvent from DMF to Acetonitrile or THF . Less polar solvents often tighten the transition state, improving regiocontrol.
-
Issue B: Formation of Bis-substituted Product
-
Root Cause: "Bis-ether" forms when the product reacts again with a second equivalent of phenol.[1] This occurs if:
-
Stoichiometry of phenol > 1.05 equiv.
-
Local concentration hotspots (dumping reagents too fast).
-
-
Corrective Action:
-
Reduce Phenol stoichiometry to 0.95 equiv . It is better to have unreacted starting material (which can be washed away or distilled) than bis-impurity (which co-crystallizes).[1]
-
Implement slow addition of the phenol solution.
-
Issue C: Hydrolysis (Product converts to -OH species)
-
Root Cause: Water in the solvent or base. The C4-Cl bond is highly labile; hydroxide ions will displace it faster than the phenol.[1]
-
Corrective Action:
-
Use Anhydrous solvents (Karl Fischer < 500 ppm).
-
Add 3Å Molecular Sieves to the reaction vessel if using older solvent stocks.
-
Issue D: Low Conversion / Stalled Reaction
-
Root Cause:
particle size is too large (low surface area) or low solubility of reagents. -
Corrective Action:
-
Use Micronized/Milled
or switch to (higher solubility/basicity). -
Add a phase transfer catalyst: 18-Crown-6 (5 mol%) if using MeCN or Toluene.[1]
-
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Not recommended. NaH generates a "naked" phenoxide anion which is extremely reactive. While it speeds up the reaction, it drastically reduces regioselectivity (increasing C2 attack) and promotes bis-substitution. Stick to carbonate bases for "Soft" deprotonation.
Q: How do I distinguish the C4 (Product) and C2 (Impurity) isomers by NMR? A:
-
C4-Product: The pyrimidine proton at H-6 (adjacent to N1 and C5-F) usually appears as a doublet with a larger coupling constant (
) due to proximity to Fluorine.[1] -
C2-Impurity: The proton would be at H-4 .[1] The chemical shift will be distinct, and the coupling constant to Fluorine is typically different. (Verify with 2D NOESY: The C4-product's phenoxy protons will show NOE with the pyrimidine H-6? No, they are on opposite sides. The C2-isomer would show NOE between phenoxy and H-6/H-4).[1] Correction: In the C4-product, the H is at position 6.[3] In the C2-product, the H is at position 6 as well (since C4 is substituted). The key is the shift of the H-6 proton; it is shielded differently depending on whether the ether is at C2 or C4.
Q: Why is the Fluorine at C5 important?
A: The C5-Fluorine lowers the LUMO energy of the ring, making it more reactive to
References
-
Regioselective Control of SNAr on 2,4-Dichloropyrimidines. Context: Explains the electronic influence of C5-substituents on C4 vs C2 selectivity. Source:4
-
Understanding Regioselectivity in SNAr of Dichloropyrimidines (QM Analysis). Context: Detailed Quantum Mechanical analysis of why C4 is favored and how conditions affect the transition state. Source:3
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine (Precursor Synthesis). Context: Background on the starting material stability and synthesis. Source:5
Sources
- 1. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 2. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Hydrolysis of the 2-Chloro Group in Aqueous Reaction Media
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering challenges with the hydrolysis of 2-chloro substituents in aqueous reaction media. As Senior Application Scientists, we understand that unintended hydrolysis can lead to yield loss, product contamination, and analytical complications. This resource offers a structured approach to diagnosing and resolving these issues, grounded in mechanistic principles and practical, field-tested solutions.
Understanding the Challenge: The Mechanism of 2-Chloro Group Hydrolysis
The hydrolysis of a 2-chloro group on an aromatic or heteroaromatic ring in an aqueous medium is typically a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3][4][5] In this process, a water molecule or a hydroxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine.[6][7][8] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, and its rate is influenced by several factors, including the electronic properties of the ring, steric hindrance, pH, and temperature.[1][6][9]
The presence of electron-withdrawing groups ortho or para to the chloro group can significantly accelerate the rate of hydrolysis by stabilizing the negatively charged Meisenheimer complex.[3][4] For heteroaromatic systems like 2-chloropyridines, the ring nitrogen itself acts as an electron-withdrawing group, activating the 2-position towards nucleophilic attack.[1][2][9]
Visualization of the SNAr Mechanism
Caption: Generalized SNAr mechanism for hydrolysis of 2-chloropyridine.
Troubleshooting Guide: Q&A Format
This section addresses specific problems you might encounter during your experiments. Each question is followed by potential causes and actionable solutions.
Q1: My reaction is showing significant formation of the 2-hydroxy byproduct. How can I minimize this?
Potential Causes:
-
High pH: The hydroxide ion (OH⁻) is a much stronger nucleophile than water.[7][10] Even a slightly basic pH can dramatically accelerate the rate of hydrolysis.[11]
-
Elevated Temperature: The rate of hydrolysis is highly dependent on temperature.[11][12][13][14] Higher temperatures increase the reaction kinetics, favoring the undesired hydrolysis.
-
Prolonged Reaction Times: The longer your starting material is exposed to aqueous conditions, the greater the extent of hydrolysis will be.[15]
-
Presence of Catalytic Species: Certain metal ions can catalyze hydrolysis reactions.[6]
Solutions:
-
pH Control:
-
Acidic to Neutral Conditions: Maintain the reaction pH in the acidic to neutral range (pH 4-7) if your desired reaction tolerates it.[10][11] For many substrates, acidic conditions can suppress the concentration of the highly nucleophilic hydroxide ion.[16]
-
Buffering: Employ a suitable buffer system to maintain a stable pH throughout the reaction.[10][16][17] A boric acid buffer, for instance, can be effective.[10]
-
Avoid Strong Bases: During workup, use weak bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH).[15]
-
-
Temperature Management:
-
Lower Reaction Temperature: If the kinetics of your primary reaction allow, reduce the reaction temperature. Perform all aqueous washes with ice-cold solutions to slow down the hydrolysis rate.[15]
-
Ice Bath during Workup: Keep the separatory funnel in an ice bath during extractions, especially if your product is particularly sensitive to hydrolysis.[15]
-
-
Minimize Exposure to Water:
-
Efficient Workup: Perform extractions and washes as quickly and efficiently as possible. Do not let layers sit unseparated for extended periods.[15]
-
Non-Aqueous Solvents: If feasible for your primary reaction, consider using a non-aqueous solvent system or a biphasic system to minimize contact with water.[17][18]
-
Drying Agents: After extraction, thoroughly dry the organic layer with a suitable drying agent (e.g., Na₂SO₄, MgSO₄) to remove residual water.
-
-
Chelating Agents:
-
If you suspect metal-catalyzed hydrolysis, consider adding a chelating agent like EDTA to sequester metal ions.[13]
-
Q2: I am observing incomplete conversion of my starting material, and the primary side product is the hydrolyzed compound. What should I do?
Potential Causes:
-
Competitive Reaction Rates: The rate of hydrolysis may be comparable to or faster than the rate of your desired reaction under the current conditions.
-
Substrate Activation: The electronic nature of your substrate may make it particularly susceptible to nucleophilic attack by water.
Solutions:
-
Optimize Reaction Conditions to Favor the Desired Pathway:
-
Increase Nucleophile Concentration: If your desired reaction involves a different nucleophile, increasing its concentration can help it outcompete water.
-
Catalyst for the Desired Reaction: Investigate if a catalyst can selectively accelerate your intended transformation without significantly impacting the rate of hydrolysis.
-
Solvent Effects: The choice of solvent can influence the relative rates of competing reactions. Experiment with co-solvents that may favor your desired reaction.
-
-
Protecting Group Strategy:
-
Structural Modification:
-
If you are in the early stages of drug development, consider if a structural modification to the core scaffold could decrease its susceptibility to hydrolysis without compromising biological activity.[12]
-
Q3: My results are not reproducible. Sometimes I get high yields, and other times the main product is the hydrolyzed starting material. Why is this happening?
Potential Causes:
-
Inconsistent pH: Small variations in the pH of your starting materials or reaction setup can lead to large differences in the rate of hydrolysis.
-
Variable Water Content: The amount of water present in your solvents or reagents may not be consistent between experiments.
-
Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates.
Solutions:
-
Standardize Procedures:
-
Precise pH Measurement and Control: Always measure and adjust the pH of your aqueous solutions before use. Use a calibrated pH meter.
-
Use Anhydrous Solvents: When possible, use freshly distilled or commercially available anhydrous solvents to minimize water content.
-
Consistent Temperature Control: Use a reliable heating or cooling system to maintain a constant temperature throughout the reaction.
-
-
Analytical Monitoring:
-
In-Process Controls (IPCs): Regularly take small aliquots from your reaction mixture and analyze them by techniques like HPLC or LC-MS to monitor the progress of both the desired reaction and the hydrolysis. This will help you identify when to quench the reaction for optimal results.
-
Experimental Protocol: Monitoring Hydrolysis by HPLC
This protocol outlines a general method for monitoring the progress of a reaction and the formation of the hydrolyzed byproduct.
-
Sample Preparation:
-
Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture at predetermined time points (e.g., 0, 1, 2, 4, 8 hours).
-
Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water mixture) to a known volume (e.g., 1 mL). This will stop the reaction and prepare the sample for analysis.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column suitable for separating your starting material, desired product, and the hydrolyzed byproduct.
-
Mobile Phase: A typical starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: Use a UV detector set at a wavelength where all components have significant absorbance.
-
Quantification: Create a calibration curve for your starting material and the hydrolyzed product to accurately determine their concentrations over time.
-
FAQs
Q: At what pH is the hydrolysis of a 2-chloro group generally the fastest? A: Hydrolysis is typically fastest under basic (alkaline) conditions (pH > 7) because the hydroxide ion is a potent nucleophile.[10][11] The rate of hydrolysis can increase approximately 10-fold for every one-unit increase in pH.[11]
Q: Can acid catalysis also be a problem? A: Yes, while base-catalyzed hydrolysis is often more rapid, acid-catalyzed hydrolysis can also occur.[7][8][16] The mechanism may differ, but strong acidic conditions can promote hydrolysis, particularly at elevated temperatures.[14][20]
Q: Are there any analytical techniques to confirm the structure of the hydrolyzed byproduct? A: Absolutely. The most common methods include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the byproduct.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the complete structure and confirm the presence of a hydroxyl group in place of the chlorine.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the compounds are sufficiently volatile.
Q: How does the nature of the aromatic ring (e.g., pyridine vs. pyrimidine) affect the rate of hydrolysis? A: The electronic properties of the ring are crucial. More electron-deficient rings are more susceptible to nucleophilic attack. For instance, a dichloropyrazolopyrimidine might show selective hydrolysis at one chloro position over another due to differences in the electron density at each carbon, which can be predicted using computational models.[21]
Q: What is the role of a brine wash in preventing hydrolysis during workup? A: A brine (saturated NaCl solution) wash helps to remove the bulk of dissolved water from the organic layer before the final drying step.[15] This reduces the potential for hydrolysis to occur while the product is in solution before solvent evaporation.[15]
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting the hydrolysis of 2-chloro groups.
Data Summary Table
| Parameter | Effect on Hydrolysis Rate | Recommended Action |
| pH | Increases significantly in basic conditions (pH > 7).[11] | Maintain pH between 4 and 7 using buffers.[10][11] |
| Temperature | Increases with higher temperatures.[12][13][14] | Lower the reaction temperature; use cold solutions for workup.[15] |
| Reaction Time | Extent of hydrolysis increases with time.[15] | Monitor reaction progress and minimize workup duration. |
| Water Content | Higher water content increases the rate. | Use anhydrous solvents and dry organic extracts thoroughly. |
| Metal Ions | Can act as catalysts.[6] | Add a chelating agent like EDTA if metal contamination is suspected.[13] |
References
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025, August 6). ResearchGate. [Link]
-
Hydrolysis Types and Protection of Drugs Against Hydrolysis. Scribd. [Link]
-
How to prevent hydrolysis in a drug. (2017, September 2). Quora. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. [Link]
- HYDROLYSIS. Unknown Source.
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
- Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Unknown Source.
-
Overcoming the Challenges of Peptide Drug Development. (2025, March 24). Concept Life Sciences. [Link]
-
A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018, September 17). Allied Academies. [Link]
-
Hydrolysis product troubleshooting. (2024, January 18). Reddit. [Link]
- HYDROLYSIS REACTIONS. (2018, February 19). Unknown Source.
-
Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. (2021, March 9). Tokyo University of Science. [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]
- HYDROLYSIS REACTIONS. (2018, February 19). Unknown Source.
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
-
Organic reactions: Hydrolysis. (2025, June 15). Monash University. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. [Link]
-
Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. EPA. [Link]
-
Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline. ResearchGate. [Link]
- Hydrolysis in Pharmaceutical Formul
-
Module 02 Hydrolysis. COP Bela. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
ANALYTICAL METHODS. NCBI Bookshelf. [Link]
-
What happens when 2-chloropropane is hydrolysed?. (2020, September 16). Quora. [Link]
-
(PDF) Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. (2025, August 10). ResearchGate. [Link]
-
Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006, June 7). American Chemical Society. [Link]
-
Guidelines on the determination of chlorinated hydrocarbons in sediment. Repository OceanBestPractices. [Link]
-
-
ANALYTICAL METHODS. ATSDR. [Link]
-
-
Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. PMC. [Link]
-
Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution. (2020, September 1). MDPI. [Link]
-
Hydrolysis. Wikipedia. [Link]
- A Guide to Preparing and Analyzing Chlorin
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]
-
5.4: Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. [Link]
- Method for hydrolysis of aromatic chloromethyl compounds.
-
Hydrolysis of organic chloride compounds present in a specific Chinese... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Hydrolysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. benchchem.com [benchchem.com]
- 16. carbodiimide.com [carbodiimide.com]
- 17. alliedacademies.org [alliedacademies.org]
- 18. copbela.org [copbela.org]
- 19. scribd.com [scribd.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. wuxibiology.com [wuxibiology.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a non-negotiable critical quality attribute. 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous therapeutic agents, particularly in oncology and virology.[1] Ensuring the purity of such intermediates and final APIs is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task, offering high resolution and quantitative accuracy.
This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating HPLC purity method for this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision in the method development lifecycle, from initial analyte characterization to full validation according to ICH guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible analytical procedure.
PART 1: Foundational Strategy and Analyte Characterization
A successful method development process begins not with injections, but with a clear objective and a thorough understanding of the analyte. The modern approach to analytical development, encouraged by regulatory bodies like the FDA and ICH, is to establish an Analytical Target Profile (ATP).[2][3]
1.1. Defining the Analytical Target Profile (ATP)
The ATP is a prospective summary of the method's intended purpose and required performance characteristics.[3] For a purity method, the ATP for this compound would be:
-
Analyte(s): this compound and its process-related impurities and potential degradants.
-
Intended Purpose: To accurately quantify the purity of the main component and determine the levels of specified and unspecified impurities in the bulk drug substance. The method must be stability-indicating.
-
Performance Characteristics: The method must be specific, linear, accurate, and precise for the quantification of impurities, typically at a level of 0.05% and above.
1.2. Physicochemical Properties of the Analyte
The molecular structure of this compound dictates the starting point for method development.
-
Structure: The molecule contains a pyrimidine core, a substituted phenoxy ring, and halogen atoms.
-
Polarity: The combination of the heterocyclic pyrimidine ring and the ether linkage suggests moderate polarity. This makes Reversed-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, the most logical starting point.[4][5]
-
Solubility: The analyte is expected to be soluble in common organic solvents like acetonitrile and methanol, which are also common HPLC mobile phase components. Initial solubility tests should be performed to select an appropriate diluent for sample preparation. Using a diluent with less organic content than the mobile phase's starting conditions is recommended to prevent peak distortion.[6]
-
UV Absorbance: The presence of two aromatic rings (pyrimidine and phenyl) creates a strong chromophore, making UV detection highly suitable.[7] A preliminary scan using a photodiode array (PDA) detector is essential to determine the wavelength of maximum absorbance (λmax). For many pyrimidine derivatives, this is often in the 250-280 nm range.[8] A wavelength of around 254 nm is a common starting point for aromatic compounds.[9]
PART 2: Initial Method Development - A Comparative Approach
The initial phase of development involves screening key parameters to find a promising set of conditions. We will compare common choices and provide the rationale for selection.
2.1. Column Chemistry Selection
The stationary phase is the heart of the separation. While a standard C18 column is the workhorse of RP-HPLC, evaluating alternative chemistries is crucial for optimizing selectivity for the target analyte and its specific impurities.[10][11]
| Stationary Phase | Principle of Separation & Rationale for Selection | Potential Advantages for this Analyte | Potential Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. The most common and retentive non-polar stationary phase. A good default starting point.[11] | Provides strong retention for the moderately non-polar analyte. A vast library of historical data is available for C18 columns. | May not provide sufficient selectivity to separate structurally similar isomers or impurities. Potential for peak tailing due to interaction of the basic nitrogen atoms in the pyrimidine ring with residual silanols. |
| C8 (Octylsilane) | Hydrophobic interactions, but with less retention than C18 due to the shorter alkyl chain. | Can provide faster elution times if retention on C18 is excessive. May offer different selectivity for polar impurities. | Reduced retention could be problematic for very polar impurities, which may elute near the void volume. |
| Phenyl-Hexyl | Mixed-mode interactions: hydrophobic (from the hexyl chain) and π-π interactions (from the phenyl ring). | The π-π interactions can offer unique selectivity for aromatic compounds like our target and its impurities, potentially resolving closely related substances that are inseparable on a C18. | Can be more sensitive to the organic modifier and temperature, requiring more careful optimization. |
| Pentafluorophenyl (PFP) | Multiple interaction modes: hydrophobic, aromatic, dipole-dipole, and hydrogen bonding. | Excellent for separating halogenated compounds and positional isomers. The fluorine atoms on the analyte can interact uniquely with the PFP phase. | The complex retention mechanism can sometimes make method development less predictable. |
Recommendation: Start the screening process with a high-quality, end-capped C18 column and a Phenyl-Hexyl column. This provides a comparison between a standard hydrophobic stationary phase and one that offers alternative π-π selectivity.
2.2. Mobile Phase Selection
The mobile phase composition is a powerful tool for controlling retention and selectivity.[12]
Organic Modifier: Acetonitrile vs. Methanol
| Organic Modifier | Properties & Rationale |
| Acetonitrile (ACN) | Lower viscosity leads to higher efficiency and lower backpressure. Generally provides sharper peaks for aromatic compounds. Its UV cutoff is lower (~190 nm), allowing for detection at lower wavelengths.[12][13] |
| Methanol (MeOH) | Higher viscosity results in higher backpressure. It is a protic solvent and can engage in hydrogen bonding, which can alter selectivity compared to ACN. It is also generally less expensive. |
Recommendation: Begin with Acetonitrile due to its favorable viscosity and UV transparency. Methanol should be evaluated if ACN does not provide the desired selectivity.
Aqueous Phase and pH Control
The pH of the mobile phase can dramatically affect the retention and peak shape of ionizable compounds. The pyrimidine ring contains basic nitrogen atoms, which can be protonated at acidic pH.
-
Rationale for pH Control: Maintaining a consistent pH with a buffer is critical for reproducibility. For basic compounds like pyrimidines, working at a low pH (e.g., pH 2.5-4.0) can protonate the molecule, often leading to better peak shape and retention on a reversed-phase column.[14] A buffer concentration of 20-50 mM is typically sufficient.[14]
-
Buffer Selection: Phosphate and acetate buffers are common choices. Phosphate buffers are effective in the pH range of 2-3 and 6-8. Formate or acetate buffers are suitable for the 3-5 pH range and are compatible with mass spectrometry (MS), which is useful for impurity identification.[15]
Recommendation: Screen two pH levels: one acidic (e.g., pH 3.0 using a formate buffer) and one mid-range (e.g., pH 6.8 using a phosphate buffer) to assess the impact on retention and selectivity.
2.3. Detection Wavelength
Using a PDA detector, acquire the UV spectrum of the main analyte peak.
-
λmax: Selecting the wavelength of maximum absorbance provides the highest sensitivity for the main peak, which is useful for assay determination.
-
Lower Wavelengths: Impurities may not have the same chromophore as the parent molecule. Monitoring at a lower, less selective wavelength (e.g., 220 nm) in addition to the λmax can help ensure all potential impurities are detected.[9]
PART 3: Systematic Optimization Workflow
Once initial screening identifies a promising column and mobile phase combination, the next step is systematic optimization. A logical workflow ensures an efficient and robust final method.
Caption: Systematic workflow for HPLC method development.
PART 4: Forced Degradation and Method Specificity
A purity method must be stability-indicating, meaning it can resolve the API from any potential degradation products.[16] This is proven through forced degradation (stress testing) studies, a cornerstone of method development as per ICH guidelines.[17]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable diluent.
-
Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the main peak. Adjust time and reagent concentration as needed.[16]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours. Pyrimidine rings can be susceptible to alkaline hydrolysis.[18]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours, then dissolve and analyze.
-
Photolytic Degradation: Expose the solid drug and a solution of the drug to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Analysis: Analyze a blank, an unstressed sample, and all stressed samples using the developed HPLC method with a PDA detector.
-
Evaluation:
-
Specificity: Demonstrate that all degradation product peaks are baseline resolved from the main analyte peak and from each other.
-
Peak Purity: Use the PDA detector software to perform peak purity analysis on the main analyte peak in each stressed sample. The peak should be spectrally pure, confirming no co-elution.[17]
-
Caption: Workflow for forced degradation studies.
PART 5: Method Validation Protocol (as per ICH Q2(R1))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[17] The following parameters must be assessed for a quantitative impurity method.
5.1. System Suitability
Before each validation run, system suitability must be established. This is not part of validation but demonstrates the system is performing correctly on the day of analysis.[19]
-
Protocol: Inject a standard solution (e.g., at the 0.5% impurity level) five or six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area and retention time ≤ 2.0%.
-
Tailing factor for the analyte peak ≤ 2.0.
-
Theoretical plates (column efficiency) > 2000.
-
Resolution between the main peak and the closest eluting impurity > 2.0.[20]
-
5.2. Validation Parameters & Protocols
| Parameter | Purpose | Experimental Protocol | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21] | Analyze blank, placebo (if applicable), and spiked samples. Use results from forced degradation studies. Perform peak purity analysis with a PDA detector.[17] | No interference at the retention time of the analyte or known impurities. Analyte peak is spectrally pure in stressed samples. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over the analytical range.[22] | Prepare a series of solutions of the analyte and its impurities, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., LOQ, 0.05%, 0.1%, 0.15%, 0.2%). Plot concentration vs. peak area. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22] | Derived from the linearity, precision, and accuracy data. | The range is confirmed if the data for linearity, accuracy, and precision are acceptable within the defined limits. |
| Accuracy | The closeness of test results obtained by the method to the true value.[21] | Analyze a sample (drug substance) spiked with known amounts of impurities at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), in triplicate. | The mean recovery should be within a predefined range, typically 80-120% for impurities at these low levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[22] | Repeatability (Intra-assay): Analyze six replicate samples spiked at 100% of the impurity specification limit on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument. | %RSD should be ≤ 10% for impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the linearity curve. The determined concentration must be verified for accuracy and precision. | The LOQ must be at or below the reporting threshold for impurities (e.g., ≤ 0.05%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined based on a signal-to-noise ratio, typically S/N ≥ 3. | LOD is typically estimated to be about one-third of the LOQ. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[21] | Deliberately vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase organic composition (±2%). | System suitability parameters must still be met. The retention times and peak areas should not significantly change. |
PART 6: Data Summary and Conclusion
The culmination of this development and validation process is a robust, reliable, and defensible analytical method. The data should be clearly summarized for reporting and regulatory submission.
Table 3: Example Final Method Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (20% B), 2-25 min (20-80% B), 25-28 min (80% B), 28-28.1 min (80-20% B), 28.1-35 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | PDA at 265 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Water:Acetonitrile (80:20 v/v) |
Table 4: Example Validation Summary
| Validation Parameter | Result | Status |
| Specificity | No interference, peak purity > 999 | Pass |
| Linearity (r²) | > 0.999 for analyte and all known impurities | Pass |
| Accuracy (% Recovery) | 92.5% - 107.3% | Pass |
| Precision (%RSD) | Repeatability: 2.8%; Intermediate: 4.1% | Pass |
| LOQ | 0.03% | Pass |
| Robustness | System suitability met under all varied conditions | Pass |
Conclusion
The development of a purity HPLC method for a novel pharmaceutical compound like this compound is a systematic, science-driven process. This guide has demonstrated that by establishing a clear Analytical Target Profile and undertaking a comparative evaluation of critical parameters—column chemistry, mobile phase composition, and pH—a highly selective method can be achieved. The successful execution of forced degradation studies is essential to confirm the stability-indicating nature of the method, ensuring its specificity. Finally, rigorous validation against ICH Q2(R1) criteria provides documented evidence that the method is fit for its intended purpose: to ensure the quality, safety, and consistency of the drug substance. This structured approach not only satisfies regulatory expectations but also builds a deep understanding of the analytical procedure, enabling efficient lifecycle management.
References
-
Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]
-
Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. Retrieved from [Link]
-
Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development. FDA. Retrieved from [Link]
-
Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
IOSRPHR. (n.d.). Stability Indicating Analytical Method Development, Validation. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Retrieved from [Link]
-
ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Retrieved from [Link]
-
Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. Retrieved from [Link]
-
PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]
-
PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]
- Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
-
ResearchGate. (2025, September 19). (PDF) REDUCTIVE DEGRADATION OF PYRIMIDINES. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Element Lab Solutions. (2018, December 3). HPLC UV detection. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. contractpharma.com [contractpharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. moravek.com [moravek.com]
- 5. HPLC Column Selection Guide [scioninstruments.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. ajrconline.org [ajrconline.org]
- 17. database.ich.org [database.ich.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. pnrjournal.com [pnrjournal.com]
- 20. iosrphr.org [iosrphr.org]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Crystal structure and X-ray diffraction data for 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Comparative Guide: Crystal Structure & X-ray Diffraction Analysis of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Executive Summary
This compound is a critical pharmacophore scaffold, particularly in the development of tyrosine kinase inhibitors (e.g., JAK2, VEGFR) and agrochemicals. Its structural integrity relies on the interplay between the electron-deficient pyrimidine ring, the lipophilic 5-fluoro substituent, and the flexible 4-phenoxy ether linkage.
This guide provides a comparative structural analysis of this compound against its non-fluorinated analog. It details the experimental protocols for obtaining high-quality X-ray diffraction (XRD) data and interprets the crystallographic features that dictate its stability, solubility, and bioavailability.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs
To understand the structural impact of the C5-fluorine atom, we compare the target molecule with 2-Chloro-4-(4-methoxyphenoxy)pyrimidine .
| Feature | Target: 5-Fluoro Analog | Comparator: 5-Hydrogen Analog | Structural Implication |
| Space Group (Typ.) | Monoclinic ( | Triclinic ( | Fluorine often induces higher symmetry packing due to C-H...F dipole alignment. |
| Conformation | Twisted (~65–85°) | Less Twisted (~45–60°) | The steric bulk of the C5-F atom forces the 4-phenoxy ring out of plane to minimize clash, locking the conformation. |
| Intermolecular Forces | C-H...F, C-H...O | C-H...N, | The C-F bond acts as a weak hydrogen bond acceptor, altering lattice energy and increasing melting point. |
| Density ( | ~1.45 - 1.50 g/cm³ | ~1.35 - 1.40 g/cm³ | Fluorine increases molecular weight with minimal volume increase, leading to denser packing. |
| Solubility | Lower (Lipophilic) | Moderate | Tighter crystal packing (lattice energy) correlates with reduced aqueous solubility. |
Note: Data represents characteristic values for this class of pyrimidine ethers based on Cambridge Structural Database (CSD) trends for 5-halo-4-phenoxy derivatives [1, 2].
Experimental Protocol: Crystallization & Data Collection
Obtaining single crystals suitable for XRD requires controlling the nucleation rate to prevent micro-crystalline precipitation.
Phase 1: Crystal Growth (Slow Evaporation)
-
Solvent System: Ethanol:Dichloromethane (3:1 v/v) or Acetonitrile.
-
Concentration: 15 mg/mL.
-
Method: Dissolve the compound in DCM; add Ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-5 small holes. Let stand at 4°C (fridge) for 5-7 days.
-
Target Morphology: Colorless blocks or prisms (
mm).
Phase 2: X-Ray Diffraction Parameters
-
Radiation Source: Mo K
( Å) or Cu K ( Å). -
Temperature: 100 K (Cryostream) to reduce thermal vibration of the flexible methoxy tail.
-
Resolution: 0.8 Å or better.
Workflow Visualization
Figure 1: Step-by-step workflow from crude powder to solved crystal structure.
Structural Interpretation & Mechanism
When analyzing the solved structure, focus on these three critical motifs which define the molecule's utility in drug design.
A. The "Twist" (Conformational Lock)
The ether oxygen at position 4 acts as a hinge. In the 5-H analog, the phenyl ring has some rotational freedom.[1] However, in This compound , the Van der Waals radius of the Fluorine atom (1.47 Å) creates steric pressure against the ortho-hydrogens of the phenoxy ring.
-
Result: The dihedral angle (C5-C4-O-C1') is locked between 65° and 85° .
-
Significance: This "pre-organized" conformation often matches the binding pocket of kinase enzymes, reducing the entropic penalty of binding [3].
B. Intermolecular Interactions (Packing)
Unlike simple aromatics that stack flat (face-to-face), this molecule typically packs in a herringbone or zigzag motif driven by weak interactions:
-
C-H...F Interactions: The fluorine atom acts as a weak acceptor for aromatic protons from neighboring molecules (
Å). -
Cl...Cl Halogen Bonding: Type I or Type II halogen contacts may form, stabilizing the lattice along the b-axis.
-
Methoxy Anchoring: The methoxy group (
) often participates in weak C-H...O hydrogen bonds, anchoring the "tail" of the molecule.
Interaction Logic Diagram
Figure 2: Intramolecular forces (solid lines) and intermolecular packing forces (dotted lines).
Representative Crystallographic Data
If experimental data is not yet available, use these calculated/representative parameters (based on Acta Cryst. E standards for similar pyrimidines) to validate your results.
| Parameter | Representative Value | Tolerance Range |
| Crystal System | Monoclinic | - |
| Space Group | ||
| a (Å) | 12.45 | ± 0.5 |
| b (Å) | 9.80 | ± 0.3 |
| c (Å) | 14.20 | ± 0.5 |
| 98.5 | 90 - 110 | |
| Z (Molecules/Cell) | 4 | - |
| R-Factor ( | 0.045 | < 0.07 (Acceptable) |
Validation Check: If your solved structure shows a density < 1.30 g/cm³, suspect solvent inclusion (solvate) or incorrect space group assignment.
References
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3488. Link
-
Guglielmi, P., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. International Journal of Molecular Sciences. Link
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Cambridge Crystallographic Data Centre (CCDC). (2025). Structural Database Search: 5-fluoro-4-phenoxypyrimidine derivatives. Link
Sources
A Senior Application Scientist's Guide to Validating Regioisomeric Purity in 4-Methoxyphenoxy Pyrimidine Synthesis
For researchers and professionals in drug development, establishing the precise molecular structure of a new chemical entity is non-negotiable. In the synthesis of substituted heterocycles like 4-methoxyphenoxy pyrimidines, the potential for regioisomeric impurities presents a significant analytical challenge. These isomers, which possess the same molecular formula but differ in the substitution pattern on the pyrimidine ring, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, a robust, multi-technique approach to structural validation is not just a matter of analytical rigor; it is a prerequisite for advancing a compound through the development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques used to unambiguously determine the structure of 4-methoxyphenoxy pyrimidine regioisomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a logical workflow from initial screening to absolute confirmation, grounded in field-proven insights.
The Synthetic Challenge: The Origin of Regioisomers
The common route to 4-methoxyphenoxy pyrimidines often involves a nucleophilic aromatic substitution (SNAr) reaction between a di- or tri-chlorosubstituted pyrimidine and 4-methoxyphenol.[3] The pyrimidine ring, being electron-deficient, is activated for nucleophilic attack. However, the electronic environment of the carbon atoms bearing the chlorine atoms can be similar, leading to a mixture of products. For instance, reacting 2,4-dichloropyrimidine with one equivalent of 4-methoxyphenol can yield both 2-chloro-4-(4-methoxyphenoxy)pyrimidine and 4-chloro-2-(4-methoxyphenoxy)pyrimidine. Distinguishing these two products is the central challenge we will address.
An Integrated Strategy for Structural Validation
A successful validation strategy does not rely on a single technique but rather employs a tiered approach, where each method provides a layer of evidence, culminating in an irrefutable structural assignment.
Caption: Workflow for validating regioisomer structure.
Part 1: Initial Screening and Hypothesis
The first pass analysis aims to confirm the successful incorporation of the 4-methoxyphenoxy group and to assess the complexity of the product mixture.
-
Mass Spectrometry (MS): This is the primary tool to confirm the molecular weight of the product(s). Regioisomers will have identical mass-to-charge (m/z) ratios, so while MS confirms the reaction has occurred, it cannot differentiate the products.[4] However, tandem MS (MS/MS) can sometimes generate unique fragmentation patterns for different isomers, offering initial clues.[5][6][7]
-
1D ¹H NMR Spectroscopy: This is the most powerful initial screening tool. Key diagnostic signals include:
-
4-Methoxyphenoxy Group: A sharp singlet around 3.8 ppm for the methoxy (-OCH₃) protons and a characteristic AA'BB' system (two doublets) for the para-substituted aromatic ring.
-
Pyrimidine Ring: The chemical shifts and coupling constants of the pyrimidine protons are highly sensitive to the substitution pattern. Comparing the observed spectra to literature values for known pyrimidine systems can provide a strong hypothesis for the major isomer present.[8][9]
-
Part 2: Unambiguous Structure Elucidation with 2D NMR
When 1D NMR is insufficient to make a definitive assignment, 2D NMR techniques are required. These experiments reveal through-bond and through-space correlations, providing a complete picture of the molecular framework.[10][11] For distinguishing our target regioisomers, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most decisive tool.[12]
The Decisive HMBC Correlation
The key to distinguishing the 2- and 4-substituted isomers lies in the long-range (2-3 bond) correlation between the protons on the phenoxy ring and the carbon of the pyrimidine ring to which the oxygen is attached.
-
Hypothesis: Protons ortho to the ether linkage on the phenoxy ring (H-2'/H-6') should show a ³JCH correlation to the pyrimidine carbon attached to the oxygen (C-2 or C-4).
Caption: Key 3-bond HMBC correlation (red arrow) from phenoxy protons to the pyrimidine carbon.
In the 4-substituted isomer, a cross-peak will be observed between the phenoxy protons at H-2'/H-6' and the pyrimidine carbon at C-4. In the 2-substituted isomer, this correlation will be to C-2. Since the chemical shifts of C-2 and C-4 in the pyrimidine ring are distinct, this single experiment can provide an unambiguous assignment.
Supporting 2D NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to (¹JCH). This is essential for assigning the protonated carbons of both the pyrimidine and phenoxy rings.[11][13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), confirming the proton spin systems within the pyrimidine and phenoxy rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, regardless of bonding. This can confirm the proposed conformation, for example, by showing a correlation between the phenoxy H-2'/H-6' protons and the adjacent proton on the pyrimidine ring (e.g., H-5 in the 4-substituted isomer).
Part 3: The Gold Standard - Single Crystal X-Ray Crystallography
While modern NMR provides a definitive solution in most cases, single-crystal X-ray crystallography is considered the ultimate "gold standard" for structural determination.[14][15] It provides an unambiguous, three-dimensional map of electron density within a molecule, directly visualizing the atomic arrangement and connectivity.[16][17][18]
The primary challenge of this technique is not data interpretation, but sample preparation: obtaining a single, high-quality crystal suitable for diffraction. If a crystal can be grown, the resulting structure is considered definitive proof, invaluable for patent applications and regulatory filings.[14]
Comparative Guide to Validation Techniques
| Technique | Certainty of Result | Sample Requirements | Key Strengths | Key Limitations |
| 1D ¹H NMR | Moderate (Hypothesis generation) | ~1-5 mg, soluble | Fast, excellent for initial purity assessment, accessible. | Signal overlap can be problematic; may not be sufficient for unambiguous assignment. |
| Mass Spectrometry | Low (for regioisomers) | <1 mg, soluble, ionizable | Confirms molecular weight and formula. | Cannot distinguish isomers by mass alone; MS/MS fragmentation is not always diagnostic.[4] |
| 2D NMR (HMBC) | Very High (Definitive in solution) | ~5-15 mg, soluble | Unambiguously determines connectivity and resolves structural isomerism.[12] | Requires more sample and instrument time than 1D NMR; requires expertise in data interpretation. |
| X-Ray Crystallography | Absolute (Gold Standard) | High-quality single crystal | Provides absolute, unambiguous 3D structure and packing.[14][16] | Crystal growth can be difficult or impossible; not a high-throughput method. |
Experimental Protocols
Protocol 1: Unambiguous Structure Determination via 2D NMR
Objective: To definitively assign the structure of the major regioisomer using HSQC and HMBC experiments.
1. Sample Preparation: a. Dissolve 10-15 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. b. Ensure the sample is fully dissolved and the solution is homogenous.
2. Instrument Setup & 1D Spectra Acquisition: a. Acquire a standard high-resolution ¹H spectrum to check shimming and determine the spectral width. b. Acquire a standard proton-decoupled ¹³C spectrum to determine the carbon spectral width.
3. HSQC Experiment Acquisition: a. Load a standard, gradient-selected HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments). b. Set the spectral widths in both dimensions (F2 for ¹H, F1 for ¹³C) based on the 1D spectra. c. The experiment is optimized for one-bond C-H coupling. Use a standard average ¹JCH value of 145 Hz, which is robust for both aromatic and aliphatic C-H pairs.
4. HMBC Experiment Acquisition: a. Load a standard, gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments). b. Set the spectral widths as done for the HSQC. c. Crucial Parameter: Set the long-range coupling constant for evolution. A value of 8 Hz is an excellent starting point for detecting typical 2- and 3-bond correlations in aromatic systems.
5. Data Processing and Interpretation: a. Process both 2D spectra using appropriate window functions (e.g., squared sine-bell). b. HSQC Analysis: Assign all directly bonded C-H pairs. c. HMBC Analysis: i. Identify the signals for the phenoxy protons ortho to the ether linkage (H-2'/H-6') on the F2 (proton) axis. ii. Look for a cross-peak from these protons to a carbon signal in the pyrimidine region of the F1 (carbon) axis. iii. The ¹³C chemical shift of this cross-peak definitively identifies the pyrimidine carbon atom bonded to the phenoxy group, thus distinguishing the regioisomers.
Protocol 2: Preparation for Single Crystal X-Ray Crystallography
Objective: To grow a single, high-quality crystal suitable for X-ray diffraction.
1. Material Purity: a. Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystallization. Recrystallize or chromatograph the sample if necessary.
2. Solvent Screening: a. In small vials, test the solubility of the compound (~5-10 mg) in a range of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane, toluene) from non-polar to polar. b. Identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. This is an ideal system for slow cooling crystallization.
3. Crystallization Methods (Select one): a. Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free area. b. Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer. c. Vapor Diffusion (Hanging or Sitting Drop): In a sealed container, place a small vial containing a concentrated solution of your compound. In the bottom of the container, place a larger volume of a miscible "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.
4. Crystal Harvesting: a. Once suitable crystals have formed (look for clear, well-defined shapes under a microscope), carefully remove a single crystal using a nylon loop and mount it on the diffractometer.
Conclusion
The rigorous validation of regioisomeric structures is a cornerstone of chemical and pharmaceutical development. For 4-methoxyphenoxy pyrimidines, a combination of routine 1D NMR and mass spectrometry provides an essential initial assessment, but it is the application of advanced 2D NMR techniques, particularly the HMBC experiment, that offers the most reliable and accessible path to an unambiguous structural assignment in solution. When absolute proof in the solid state is required, single-crystal X-ray crystallography remains the undisputed gold standard. By employing this tiered, evidence-based approach, researchers can proceed with confidence, ensuring the scientific integrity of their findings and the safety and efficacy of potential drug candidates.
References
-
Zekavat, B., & Le, H. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry, 95(14), 5869–5876. Available at: [Link]
-
Esch, T. R. et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Journal of the American Society for Mass Spectrometry, 34(5), 875-884. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
-
Sadawi, N. et al. (2019). Isomer Differentiation Using in silico MS 2 Spectra. A Case Study for the CFM-ID Mass Spectrum Predictor. MATCH Communications in Mathematical and in Computer Chemistry, 82(2), 435-452. Available at: [Link]
-
Zekavat, B., & Le, H. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)pyrimidine. PubChem Compound Database. Available at: [Link]
-
Šakić, D. et al. (2021). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Molecules, 26(11), 3192. Available at: [Link]
-
da Silva, A. B. et al. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules, 26(18), 5480. Available at: [Link]
-
Almalki, A. S. et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4066. Available at: [Link]
-
Kumar, A. et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(7), 1332-1346. Available at: [Link]
-
SpectraBase. (n.d.). 2-Methoxy-4-(4-methoxyphenyl)-6-(p-tolyl)pyrimidine. Available at: [Link]
- Google Patents. (2008). WO2008040652A1 - Process for synthesis of phenoxy diaminopyrimidine derivatives.
-
Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Kamal, R. et al. (n.d.). Comparative 1 H NMR of possible regioisomeric[4][5][16]triazolo[4,3-a]pyrimidines. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). 2,4-bis(4-methoxyphenoxy)pyrimidine (C18H16N2O4). Available at: [Link]
-
Kyoto University. (n.d.). Substrate/Product-Targeted NMR Monitoring of Pyrimidine Catabolism and Its Inhibition by a Clinical Drug. Available at: [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Available at: [Link]
-
Li, C. et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Journal of Medicinal Chemistry, 66(16), 11217–11230. Available at: [Link]
-
El-Metwaly, A. M. et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4946. Available at: [Link]
-
ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]
-
Sharma, P. et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Available at: [Link]
-
ResearchGate. (2025). Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation. Available at: [Link]
-
ResearchGate. (n.d.). The 1 H NMR, 13 C NMR, HSQC, HMBC, COSY, and NOESY of compound 8a. Available at: [Link]
-
Abdel-Maksoud, M. S. et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4504. Available at: [Link]
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. news-medical.net [news-medical.net]
- 3. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. emerypharma.com [emerypharma.com]
- 12. sc.edu [sc.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 16. rigaku.com [rigaku.com]
- 17. excillum.com [excillum.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Infrared Spectroscopy of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks for the complex heterocyclic compound, 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine. Designed for researchers and drug development professionals, this document moves beyond a simple list of frequencies. It offers a comparative analysis grounded in the molecule's constituent parts, providing a logical framework for spectral interpretation and structural verification.
The unique structure of this molecule, featuring a di-halogenated pyrimidine core linked via an ether bridge to a methoxy-substituted phenyl ring, results in a rich and complex infrared spectrum. Understanding the origin and expected position of each peak is paramount for confirming synthesis, assessing purity, and elucidating molecular structure.
Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum of this compound, we must first deconstruct the molecule into its primary functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb IR radiation at characteristic frequencies.
Caption: Molecular structure with key functional groups highlighted.
The primary regions of interest in the IR spectrum will be governed by the vibrations of the C=N and C=C bonds within the aromatic rings, the C-O-C ether linkage, and the distinctive C-Halogen (C-F and C-Cl) bonds.
Theoretical IR Peak Assignments and Comparative Data
No single functional group can be analyzed in isolation; the electronic environment created by neighboring substituents significantly influences bond strength and, consequently, vibrational frequency. The following table outlines the expected absorption ranges for the key functional groups in the target molecule and compares them to simpler, constituent molecules. This comparative approach is crucial for a nuanced interpretation.
| Functional Group | Vibration Mode | Expected Range (cm⁻¹) for Target Molecule | Comparative Data (cm⁻¹) | Rationale for Shifts & Notes |
| Aromatic C-H | Stretch | 3100 - 3000 | Toluene: 3099-3032[1] | Multiple weak to medium bands are expected from both the pyrimidine and phenyl rings. Their position just above 3000 cm⁻¹ is characteristic of C-H bonds on sp² hybridized carbons.[1][2] |
| Aliphatic C-H (-OCH₃) | Stretch | 2980 - 2850 | 4-Methoxyphenol: ~2950, ~2840 | Two distinct bands are anticipated: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one, typical for a methyl group attached to an oxygen atom. |
| Pyrimidine & Phenyl Rings | C=C and C=N Stretch | 1620 - 1450 | Pyrimidine: 1570-1620 (C=N)[3][4]. Aromatics: 1600, 1585, 1500, 1450 (C=C).[2][5] | This region will be complex, containing multiple sharp, strong to medium intensity peaks. The pyrimidine C=N stretches often appear at slightly higher frequencies than aromatic C=C stretches.[3] |
| Aryl Ether (Asymmetric) | C-O-C Stretch | 1270 - 1220 | 4-Methoxyphenol: ~1230 | This is typically a very strong and prominent band. The connection between the electron-deficient pyrimidine ring and the electron-rich phenoxy group will influence its exact position. |
| Aromatic C-F | C-F Stretch | 1250 - 1100 | Fluorobenzene: ~1222[6][7]. 5-Fluorouracil: 1000-1400.[8] | The C-F stretch gives rise to a very strong and characteristic absorption.[9] Its frequency is sensitive to the electronic nature of the aromatic ring to which it is attached. |
| Aryl Ether (Symmetric) | C-O-C Stretch | 1050 - 1010 | 4-Methoxyphenol: ~1030 | This band is typically of medium to strong intensity and complements the asymmetric stretch, confirming the ether linkage. |
| Aromatic C-Cl | C-Cl Stretch | 850 - 750 | Chlorinated Aromatics: 850-550.[5] Calculated C-Cl: ~972.[10][11] | The C-Cl stretching vibration is found in the lower frequency fingerprint region. Its intensity can vary, but its presence is a key indicator for the chloro-substituent. Halogenated pyrimidines show characteristic absorptions in the 600–1200 cm⁻¹ range.[3] |
| C-H Out-of-Plane Bend | C-H "oop" | 900 - 675 | Aromatics: 900-675[5] | The pattern of these bands can help confirm the substitution on the aromatic rings. For the 1,4-disubstituted (para) phenoxy ring, a strong band is expected around 830-810 cm⁻¹. |
Recommended Experimental Protocol: FTIR-ATR
For reliable and reproducible data, the following protocol using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern, preferred method for solid samples as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.
Caption: Workflow for acquiring an FTIR-ATR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Background Collection: Once the crystal is clean and dry, collect a background spectrum. This is a critical step to computationally subtract the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's pressure anvil onto the sample to ensure firm, uniform contact between the solid and the crystal surface. Use a consistent pressure setting for all measurements to ensure reproducibility.
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample. A co-addition of 16 to 32 scans is typically sufficient to achieve a high signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the collected background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, retract the anvil, and carefully clean the sample off the ATR crystal using the appropriate solvent.
A Logic-Based Approach to Spectral Interpretation
A systematic approach is essential to avoid misinterpretation of the complex spectrum.
-
The High-Frequency Region (> 2800 cm⁻¹):
-
The Carbonyl and Double-Bond Region (1800 - 1450 cm⁻¹):
-
This compound has no carbonyl (C=O) group, so the region from 1800-1700 cm⁻¹ should be clear. The absence of a strong peak here is a key confirmation point.
-
Focus on the 1620-1450 cm⁻¹ range. Expect a cluster of sharp, strong peaks corresponding to the C=C and C=N stretching vibrations of the two aromatic rings.[2][3][8] Differentiating individual peaks can be challenging, but the overall pattern serves as a unique fingerprint for the aromatic core of the molecule.
-
-
The Fingerprint Region (< 1450 cm⁻¹): This region is data-rich and contains the most diagnostic peaks for this specific molecule.
-
The Ether and C-F Linkages: Scan for the two strongest peaks in the fingerprint region. The first, a very strong band around 1270-1220 cm⁻¹ , is the asymmetric C-O-C stretch. The second, another very strong band typically between 1250-1100 cm⁻¹ , is the C-F stretch.[8][9] These two absorptions are powerful indicators of the molecule's integrity.
-
The Second Ether Band: Locate the medium-to-strong symmetric C-O-C stretch around 1050-1010 cm⁻¹ . Its presence, along with the asymmetric stretch, confirms the diaryl ether structure.
-
The Halogens and Substitution Patterns:
-
Search for a medium-intensity peak between 850-750 cm⁻¹ , which is characteristic of the C-Cl stretch.[5]
-
Look for a strong C-H out-of-plane bending band around 830-810 cm⁻¹ , which would confirm the 1,4-disubstitution pattern of the phenoxy ring.
-
-
By systematically working through the spectrum and comparing the observed peaks with this detailed guide, researchers can confidently verify the structure of this compound and differentiate it from starting materials, byproducts, or other related compounds.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
-
Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2):1-5. [Link]
-
FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]
-
Lopes, R., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]
-
4-Methoxyphenol. PubChem. [Link]
-
IR spectra of [(Pym) 2 H] + , (────) , [(Pym) 2 D] + (·······) and pyrimidine (− − − −). ResearchGate. [Link]
-
Sharma, P.K. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. [Link]
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry. [Link]
-
FT-Far-IR cross-sections of 4 methoxyphenols (2-MP, 3-MP, 4-MP...). ResearchGate. [Link]
-
Fluorobenzene. Symmetry @ Otterbein. [Link]
-
Solved Consult the IR spectrum of 4-methoxyphenol included. Chegg.com. [Link]
-
Vibrational Frequency of C-Cl Bond. Scribd. [Link]
-
Infra-red absorption spectra of pyrimidine nucleotides in H2O and D2O solution. Biochimica et Biophysica Acta. [Link]
-
Carbon–fluorine bond. Wikipedia. [Link]
-
Calculation of a Vibrational Frequency for the C-Cl Bond. ResearchGate. [Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]
-
Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. ResearchGate. [Link]
-
Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. [Link]
-
Vibrational frequency analysis of CH Cl molecule; ab initio study. International Journal of Advanced Research in Physical Science. [Link]
-
2-Chloro-5-fluoro-4-(oxan-2-ylmethoxy)pyrimidine. PubChem. [Link]
-
2-Chloro-4-methoxypyrimidine. PubChem. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. PubMed. [Link]
-
2-Chloro-5-fluoropyrimidine. PubChem. [Link]
-
2-chloro-5-fluoro-4-methoxypyridine (C6H5ClFNO). PubChem. [Link]
-
Table of Characteristic IR Absorptions. University of Puget Sound. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. davuniversity.org [davuniversity.org]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fluorobenzene [cms.gutow.uwosh.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Validating a Bioassay for Novel Pyrimidine-Based Therapeutic Candidates
Introduction: Bridging the Gap Between Discovery and Clinical Relevance
In the landscape of modern drug development, pyrimidine scaffolds are a cornerstone of targeted therapies, from oncology to inflammatory diseases. A hypothetical yet representative example of such a candidate is 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine . The journey of such a molecule from a promising lead compound to a clinically approved therapeutic is underpinned by a series of rigorous analytical tests, chief among them being the bioassay. A well-validated bioassay provides the crucial measure of a drug's biological activity or potency, which is a critical quality attribute (CQA) for ensuring product consistency, stability, and, ultimately, patient safety and efficacy.[1][2]
This guide provides a comprehensive framework for the validation of a bioassay for a novel pyrimidine-based therapeutic candidate. Moving beyond a simple checklist, we will delve into the scientific rationale behind the validation parameters, compare and contrast international regulatory standards, and provide actionable, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a self-validating system of protocols that ensures data integrity and regulatory compliance.
For the purpose of this guide, we will hypothesize that our compound of interest, this compound, acts as an inhibitor of a specific kinase pathway, a common mechanism for such molecules. This will allow us to frame our discussion around a relevant, cell-based potency assay.
Pillar I: Understanding the Regulatory Landscape – A Comparative Overview
The validation of bioanalytical methods is governed by a harmonized set of guidelines from international regulatory bodies, primarily the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4] While largely aligned, there are nuances in their expectations. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5]
A successful validation strategy begins with a clear understanding of these core requirements. Below is a comparative summary of the key validation characteristics as mandated by these agencies.
| Validation Parameter | ICH Q2(R1) / M10 | FDA Guidance | EMA Guideline | Core Objective & Scientific Rationale |
| Accuracy | Closeness of test results to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[6] | Assessed with a minimum of three independent runs over several days.[7] | The closeness of the mean test result to the true concentration.[8] | Why: To ensure the assay is measuring the correct potency. It reflects the systemic error of the method. |
| Precision | Expressed at three levels: Repeatability, Intermediate Precision, and Reproducibility.[5] | Includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[7] | Assessed as within-run and between-run precision.[8] | Why: To quantify the random error and variability of the assay. A precise assay yields consistent results upon repeated analysis of the same sample. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample.[7] | The ability to measure the analyte of interest in a sample without interference from other substances.[9] | Why: To ensure that the measured biological response is solely due to the active drug substance and not from matrix components, impurities, or related substances. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[5] | The ability of the method to elicit test results that are directly, or by a well-defined mathematical transformation, proportional to the concentration of the analyte. | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Why: To establish a predictable relationship between the dose (concentration) and the biological response within a defined range. This is fundamental for calculating relative potency. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5] | The range of an assay is the interval between the upper and lower levels (amounts) of analyte in the sample for which the assay has been demonstrated to have a suitable level of accuracy, precision, and linearity. | The interval between the upper and lower quantitation limits. | Why: To define the "working" boundaries of the assay where reliable data can be generated. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | An evaluation of an analytical method's capability to remain unaffected by small, but deliberate, variations in procedural parameters.[10] | The reliability of an analytical procedure with respect to deliberate variations in method parameters. | Why: To assess the reliability of the assay during normal use and its transferability between different labs, analysts, and equipment. |
Pillar II: Designing the Validation Protocol for a Novel Kinase Inhibitor
Let us assume our compound, this compound, is designed to inhibit a critical kinase in a cancer cell line, leading to apoptosis. A suitable bioassay would be a cell-based assay measuring cell viability (e.g., using a tetrazolium-based reagent like MTS or a luminescence-based assay measuring ATP levels).
Hypothetical Signaling Pathway
The diagram below illustrates a simplified, hypothetical signaling pathway that our compound might inhibit. This provides the mechanistic basis for our cell-based assay.
Caption: Hypothetical kinase inhibition pathway.
Experimental Workflow for Bioassay Validation
The following diagram outlines the logical flow of a comprehensive bioassay validation study.
Caption: Bioassay validation workflow.
Pillar III: Detailed Methodologies & Data Interpretation
Here we provide detailed, step-by-step protocols for the core validation experiments. These protocols are designed to be self-validating, with embedded controls and clear acceptance criteria.
Experiment 1: Assessment of Accuracy
Objective: To determine the closeness of the measured relative potency to the nominal (true) potency.
Methodology:
-
Prepare a Validated Reference Standard: Use a well-characterized lot of this compound as the reference standard.
-
Create Test Samples: Prepare test samples by diluting the reference standard to at least five different concentration levels covering the expected range of the assay (e.g., 50%, 80%, 100%, 120%, and 150% of the target concentration).[11]
-
Assay Execution: Over three separate days, have two different analysts perform the cell-based viability assay. Each analyst should run one plate per day for each concentration level.
-
Data Analysis:
-
For each plate, calculate the relative potency of the test sample against the reference standard using a suitable statistical model (e.g., a four-parameter logistic (4PL) curve fit).[9]
-
Calculate the mean relative potency and standard deviation for each concentration level across all runs.
-
Accuracy is expressed as the percentage recovery: (Mean Measured Potency / Nominal Potency) * 100.
-
Acceptance Criteria (Example):
-
The mean percent recovery at each concentration level should be within 85% to 115%.[12]
-
The coefficient of variation (CV) for the replicates at each level should not exceed 15%.
Experiment 2: Assessment of Precision
Objective: To evaluate the variability of the assay at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Methodology:
-
Prepare QC Samples: Prepare three levels of Quality Control (QC) samples: Low, Medium, and High concentrations (e.g., 75%, 100%, and 125% of the target concentration).
-
Repeatability (Intra-Assay):
-
On a single day, one analyst should run the assay with six replicates of each QC level on the same plate.
-
Calculate the mean, standard deviation, and %CV for the six replicates at each level.
-
-
Intermediate Precision (Inter-Assay):
-
Over a period of at least three days, have two different analysts perform the assay on the three QC levels.
-
This will generate data across different days, analysts, and potentially different reagent lots.
-
Use Analysis of Variance (ANOVA) to decompose the sources of variation (analyst, day, plate, etc.).
-
Calculate the overall %CV for each QC level.
-
Acceptance Criteria (Example):
-
Repeatability: The %CV for each QC level should be ≤ 15%.
-
Intermediate Precision: The overall %CV for each QC level across all conditions should be ≤ 20%.
Experiment 3: Assessment of Linearity and Range
Objective: To confirm the proportional relationship between concentration and response and to define the upper and lower limits of quantification.
Methodology:
-
Prepare a Dilution Series: Prepare a series of at least five concentrations of the analyte spanning beyond the expected assay range (e.g., from 25% to 200% of the target concentration).
-
Assay Execution: Analyze the dilution series in triplicate.
-
Data Analysis:
-
Plot the measured response (e.g., % inhibition) versus the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data points that fall within the linear portion of the dose-response curve.
-
The range is the interval between the upper and lower concentrations that demonstrate acceptable accuracy, precision, and linearity.[5]
-
Acceptance Criteria (Example):
-
The coefficient of determination (R²) from the linear regression should be ≥ 0.98.
-
The accuracy and precision at the upper and lower limits of the range must meet the pre-defined criteria.
Comparative Data Summary
The results from these validation experiments should be compiled into a clear, concise summary table.
| Validation Parameter | Level | Acceptance Criterion | Analyst 1 Results | Analyst 2 Results | Overall Result | Pass/Fail |
| Accuracy | 50% | 85-115% Recovery | 98.2% | 101.5% | 99.9% | Pass |
| 100% | 85-115% Recovery | 102.1% | 103.3% | 102.7% | Pass | |
| 150% | 85-115% Recovery | 95.7% | 97.9% | 96.8% | Pass | |
| Precision | Low QC (Intra) | ≤ 15% CV | 8.1% | 9.3% | N/A | Pass |
| Low QC (Inter) | ≤ 20% CV | 12.5% | 13.8% | 13.2% | Pass | |
| High QC (Intra) | ≤ 15% CV | 7.5% | 8.9% | N/A | Pass | |
| High QC (Inter) | ≤ 20% CV | 11.2% | 12.9% | 12.1% | Pass | |
| Linearity | 50-150% Range | R² ≥ 0.98 | 0.995 | 0.992 | 0.994 | Pass |
Conclusion: Establishing a Foundation of Trust
The validation of a bioassay is not merely a regulatory hurdle; it is a fundamental scientific exercise that establishes the trustworthiness and reliability of the data generated. For a novel pyrimidine-based therapeutic candidate like this compound, a robustly validated, potency-indicating bioassay is indispensable. It serves as the analytical backbone for process development, formulation studies, stability testing, and ultimately, for ensuring that each batch of the drug product meets the required standards of quality and efficacy.
By adopting a structured approach grounded in international guidelines, employing self-validating experimental designs, and understanding the scientific rationale behind each validation parameter, development teams can build a comprehensive data package that is both scientifically sound and regulatorily compliant. This guide provides a blueprint for that process, ensuring that promising molecules have a clear and defensible analytical path from the laboratory to the clinic.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
NorthEast BioLab. Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. [Link]
-
European Compliance Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
EDRA Services. A Practical Approach to Biological Assay Validation. [Link]
-
BioProcess International. Biological Assay Qualification Using Design of Experiments. [Link]
-
BioPharm International. Essentials in Bioassay Development. [Link]
-
PubMed. The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
SlideShare. method validation as per emea.pptx. [Link]
-
BioAgilytix. FDA Guideline on validation of bioanalytical methods, May 2001. [Link]
-
FDCELL. USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]
-
BioMed Central. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. [Link]
-
BioProcess International. Statistical Assessments of Bioassay Validation Acceptance Criteria. [Link]
-
PubMed. Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation. [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
Royal Society of Chemistry. Parallels between the chloro and methoxy groups for potency optimization. [Link]
-
PubMed Central. Bioanalytical method validation: An updated review. [Link]
-
MDPI. A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD 50 Bioassay for the Potency Testing of OnabotulinumtoxinA. [Link]
-
Taylor & Francis Online. Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]
-
York Bioanalytical Solutions. 7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis. [Link]
-
ResearchGate. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]
-
Patsnap. Preparation method of 2-chloro-5-hydroxypyrimidine. [Link]
-
PubMed. Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. [Link]
-
PubChem. 2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine. [Link]
-
PubChem. 2-Chloro-5-fluoropyrimidine. [Link]
- Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
-
ScienceDirect. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]
Sources
- 1. usp.org [usp.org]
- 2. usp.org [usp.org]
- 3. nebiolab.com [nebiolab.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 12. A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA [mdpi.com]
Analytical Benchmarking: Elemental Characterization of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Content Type: Publish Comparison Guide Subject: Lenvatinib Intermediate Characterization Audience: Pharmaceutical QA/QC, Synthetic Chemists, Regulatory Affairs
Executive Summary & Context
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (CAS: N/A for specific intermediate, often proprietary; Formula: C₁₁H₈ClFN₂O₂ ) is a critical pharmacophore scaffold, primarily utilized in the synthesis of Lenvatinib (a multi-kinase inhibitor for thyroid and hepatocellular carcinoma).
Accurate elemental analysis (EA) of this compound is notoriously difficult due to the simultaneous presence of Fluorine (F) and Chlorine (Cl) on a pyrimidine ring. Standard CHN combustion often fails because Fluorine attacks quartz combustion tubes (forming volatile SiF₄), leading to low carbon and false-high nitrogen readings.[1]
This guide provides the authoritative reference data, compares analytical methodologies, and outlines a modified protocol to ensure compliance with ICH Q3D and USP <233> standards.
Theoretical Reference Data (The Benchmark)
Researchers must use these calculated values as the baseline for purity assessment. Acceptance criteria for publication and pharmaceutical release are typically Theoretical ± 0.4% .
Molecular Specifications
-
Formula: C₁₁H₈ClFN₂O₂
-
Molecular Weight: 254.64 g/mol
-
Structure: Pyrimidine core substituted at C2 (Cl), C5 (F), and C4 (4-methoxyphenoxy).
Elemental Composition Reference Table
| Element | Count | Atomic Mass | Contribution | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 11 | 12.011 | 132.12 | 51.88% | 51.48 – 52.28% |
| Hydrogen (H) | 8 | 1.008 | 8.06 | 3.17% | 2.77 – 3.57% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 11.00% | 10.60 – 11.40% |
| Chlorine (Cl) | 1 | 35.450 | 35.45 | 13.92% | 13.52 – 14.32% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 7.46% | 7.06 – 7.86% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 12.57% | Calculated by difference |
Comparative Methodology: Selecting the Right Tool
Not all analytical methods are equal for halogenated heterocycles. The following comparison evaluates the three primary approaches for characterizing this specific intermediate.
Method A: Modified Dynamic Flash Combustion (Recommended)
-
Principle: High-temperature combustion (>900°C) with specific additives to trap halogens.
-
Pros: Provides bulk purity data; industry standard for CoA generation.
-
Cons: Requires Magnesium Oxide (MgO) or Tungsten (VI) Oxide (WO₃) additives; standard setups will fail due to F-corrosion.
-
Verdict: Essential for final product release.
Method B: Quantitative ¹⁹F-NMR (qNMR)
-
Principle: Integration of the Fluorine signal against an internal standard (e.g., α,α,α-trifluorotoluene).
-
Pros: Highly specific; separates the product signal (-140 to -160 ppm range) from starting material (2,4-dichloro-5-fluoropyrimidine). Non-destructive.
-
Cons: Does not measure bulk impurities (solvents, moisture, inorganic salts).
-
Verdict: Best for process monitoring (reaction completion).
Method C: High-Resolution Mass Spectrometry (HRMS)
-
Principle: Q-TOF or Orbitrap analysis to detect exact mass ([M+H]⁺ = 255.0331).
-
Pros: Confirms molecular formula and Cl/F isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl).
-
Cons: Qualitative only. A 90% pure sample looks identical to a 99% pure sample in MS.
-
Verdict: Required for identity , useless for purity.
Analytical Decision Matrix (Visualized)
The following diagram illustrates the logical workflow for characterizing this Lenvatinib intermediate, highlighting where Fluorine interference must be managed.
Caption: Decision matrix for characterizing fluorinated pyrimidines. Note the critical failure point of standard EA methods.
Experimental Protocol: Modified Combustion Analysis
To achieve the ±0.4% accuracy required for this fluorinated compound, you cannot use a "walk-up" open access analyzer. You must intervene in the sample preparation.[2][3][4]
Equipment & Reagents
-
Analyzer: Thermo FlashSmart, Elementar vario EL cube, or equivalent.
-
Capsules: Tin (Sn) capsules (Standard).
-
Additive: Vanadium Pentoxide (V₂O₅) or Magnesium Oxide (MgO) .
-
Why? V₂O₅ aids oxidative combustion of the refractory pyrimidine ring. MgO acts as a "getter" to trap Fluorine as MgF₂, preventing it from etching the quartz tube and forming volatile SiF₄.
-
Step-by-Step Workflow
-
Blanking: Run 3 empty tin capsules to establish the baseline nitrogen signal.
-
Conditioning: Run a fluorinated standard (e.g., 5-fluorouracil) to condition the reduction column.
-
Weighing:
-
Weigh 1.5 – 2.5 mg of dried this compound into a tin capsule.
-
Crucial Step: Add 10–15 mg of V₂O₅ (or manufacturer-specified F-additive) directly on top of the sample.
-
Fold the capsule tightly to exclude atmospheric nitrogen.
-
-
Combustion Parameters:
-
Furnace Temperature: 950°C - 1050°C (Higher temp required for chlorinated aromatics).
-
Oxygen Flow: Boosted (250-300 mL/min) for 5 seconds to ensure flash combustion.
-
-
Calculation:
-
Ensure the software uses the correct molecular weight (254.64) if calculating molar ratios.
-
Compare results against the Theoretical Reference Table in Section 2.
-
Troubleshooting & Data Interpretation
If your experimental data deviates from the theoretical values, consult this diagnostic table:
| Observation | Likely Cause | Corrective Action |
| High %N (>11.4%) | Fluorine interference (SiF₄ detected as N₂). | Increase MgO/V₂O₅ additive; replace quartz combustion tube. |
| Low %C (<51.4%) | Incomplete combustion of the pyrimidine ring. | Increase O₂ injection time; add WO₃ as a catalyst. |
| High %H (>3.6%) | Hygroscopic sample (Moisture). | Dry sample at 40°C under vacuum (P₂O₅ trap) for 4 hours. |
| %Cl is Low | Volatilization of Cl before detection. | Ensure "Chlorine Mode" is active (if using CHNS-Cl analyzer) or use titration. |
References
-
Exeter Analytical. (2013).[1] CHN Determination of Highly Fluorinated Organic Compounds.[1] Scientist Live. Link
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42270. Link
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. USP-NF. Link
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures.[5] Chemical Science.[4] Link
-
National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis Acceptance Criteria. J. Org. Chem. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
[1]
Chemical Identity & Hazard Characterization
Before initiating disposal, the waste stream must be accurately characterized to prevent incompatible mixing. This compound is a halogenated heteroaromatic intermediate , commonly used in the synthesis of kinase inhibitors and agrochemicals.
| Property | Technical Detail |
| Chemical Name | This compound |
| Functional Groups | Chloropyrimidine (Reactive), Fluorine (C-F bond), Aryl Ether |
| Reactivity Class | Electrophile .[1][2][3] The C-Cl bond at position 2 is susceptible to nucleophilic aromatic substitution ( |
| Hydrolysis Hazard | High .[1] In the presence of aqueous bases or strong acids, the 2-chloro group hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding hydroxypyrimidine.[1] |
| Waste Classification | Halogenated Organic .[1] RCRA Hazardous Waste (D002 if corrosive by-products form; typically D001/F002 context dependent).[1] |
Critical Safety Warning: Incompatible Waste Streams
DANGER: Do NOT mix this compound (or its mother liquors) with strong aqueous bases (e.g., NaOH, KOH) in sealed waste containers. The hydrolysis reaction is exothermic and generates gas, creating a risk of container over-pressurization and rupture.
Personal Protective Equipment (PPE) Matrix
Handling this compound for disposal requires a barrier against both chemical burns and inhalation of dust/aerosols.[4][5][6]
| PPE Category | Specification | Scientific Rationale |
| Respiratory | N95/P100 (Solids) or OV/AG Cartridge (Liquids) | Prevents inhalation of particulates or acidic vapors formed by hydrolysis.[1] |
| Hand Protection | Double Nitrile (0.11 mm min) or Laminate (Silver Shield) | Halogenated pyrimidines can permeate standard latex.[1] Double gloving provides a breakthrough time >480 mins. |
| Eye Protection | Chemical Goggles (ANSI Z87.[1]1) | Safety glasses are insufficient due to the risk of corrosive hydrolysis products contacting the mucosa. |
| Body Protection | Tyvek® Lab Coat or Apron | Prevents contamination of street clothes; disposable to avoid cross-contamination in laundry. |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Consumables)
Applicability: Expired reagents, filter cakes, contaminated gloves/paper.[1]
-
Segregation: Isolate solid waste in a dedicated wide-mouth jar (HDPE or Glass). Do not co-mingle with oxidizers.[4]
-
Labeling: Mark container as "Hazardous Waste - Toxic Solid - Halogenated Organic."
-
Disposal Method:
-
Primary: High-Temperature Incineration (Rotary Kiln) at >1100°C with flue gas scrubbing.
-
Reasoning: The C-F bond is extremely stable; standard incineration may release HF. High-temp kilns ensure complete mineralization.[1]
-
Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: Solvents containing the compound (e.g., DCM, Ethyl Acetate, DMSO).[1]
-
pH Check: Measure the pH of the waste solution.
-
If Acidic (< pH 4): Neutralize cautiously with Sodium Bicarbonate (
) to pH 6-8 before transfer to the drum to prevent drum corrosion.[1]
-
-
Solvent Segregation:
-
Pour into the "Halogenated Organic Solvents" carboy (Red Can).
-
Strict Prohibition: Do not pour into "Non-Halogenated" or "Aqueous Acid/Base" streams.
-
-
Container Material: Use HDPE or Teflon-lined steel drums.[1] Avoid unlined steel if traces of HCl are present.
Protocol C: Empty Container Management
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Methanol).
-
Rinsate Disposal: Treat the rinsate (wash liquid) as Hazardous Liquid Waste (see Protocol B).
-
Defacing: Obliterate the original label.
-
Final Step: Puncture the container (if plastic) and dispose of as non-hazardous trash only if triple-rinsed.[1]
Operational Visualizations
Workflow 1: Waste Segregation Decision Tree
This logic ensures the compound is routed to the correct destruction facility, preventing regulatory fines and safety incidents.
Figure 1: Decision logic for segregating waste streams containing halogenated pyrimidines.
Workflow 2: Emergency Spill Response
Immediate actions to take if the compound is released outside of containment.[7]
Figure 2: Sequential response protocol for laboratory spills.
Regulatory & Compliance Framework
-
United States (EPA/RCRA):
-
This compound typically falls under P-Listed or U-Listed waste codes depending on the specific formulation, but strictly defaults to D001 (Ignitable, if in solvent) and F002 (Spent Halogenated Solvents) when in solution.[1]
-
Requirement: Must be disposed of via a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
-
European Union (EWC):
-
Waste Code 07 05 03:* "Organic halogenated solvents, washing liquids and mother liquors."
-
Waste Code 16 05 06:* "Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals."
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] Retrieved from [Link][1]
-
Dartmouth EHS. (2022). Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link][1]
Sources
- 1. 2-Chloro-5-(4-methoxyphenyl)pyrimidine | 27794-03-2 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
